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  • Product: Z-Cha-OH.DCHA
  • CAS: 54594-40-0

Core Science & Biosynthesis

Foundational

Technical Guide: The Role of Z-Cha-OH.DCHA in Unnatural Amino Acid Synthesis

Executive Summary Z-Cha-OH.DCHA (N-α-Benzyloxycarbonyl-β-cyclohexyl-L-alanine dicyclohexylamine salt) represents a critical junction in peptidomimetic chemistry. It serves as the stable, crystalline delivery vehicle for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Cha-OH.DCHA (N-α-Benzyloxycarbonyl-β-cyclohexyl-L-alanine dicyclohexylamine salt) represents a critical junction in peptidomimetic chemistry. It serves as the stable, crystalline delivery vehicle for Cyclohexylalanine (Cha) , a non-proteinogenic amino acid essential for modulating lipophilicity and proteolytic stability in peptide therapeutics.

This guide addresses the technical paradox of Z-Cha-OH: while the cyclohexyl moiety provides superior pharmacokinetic properties compared to Phenylalanine, the free acid form is often an unstable oil. The DCHA salt form resolves this storage challenge but introduces a critical "desalting" requirement prior to synthesis. This document details the mechanistic rationale, purification protocols, and synthetic applications of this building block.

Chemical Identity & Structural Significance[1][2][3][4][5][6][7]

The Anatomy of the Reagent

The compound is a salt complex comprising three distinct functional units, each serving a specific role in the synthetic lifecycle.

ComponentChemical NameFunctionMechanistic Rationale
Core Scaffold Cha (Cyclohexylalanine)Unnatural Amino AcidAliphatic analog of Phenylalanine.[1] Increases LogP (lipophilicity) and eliminates

-

stacking interactions, often improving metabolic stability against proteases.
Protecting Group Z (Cbz, Benzyloxycarbonyl)N-terminal ProtectionAcid-stable but hydrogenolysis-labile. Prevents racemization during activation and allows for orthogonal deprotection relative to acid-labile side chains (e.g., Boc, tBu).
Stabilizer DCHA (Dicyclohexylamine)Salt FormationConverts the lipophilic, often oily free acid (Z-Cha-OH) into a high-melting-point crystalline solid.[2][3] Facilitates purification via recrystallization rather than column chromatography.
The "Cha" Advantage in Drug Design

In medicinal chemistry, replacing Phenylalanine (Phe) with Cyclohexylalanine (Cha) is a strategic modification.

  • Electronic Silencing: The removal of the aromatic ring eliminates potential oxidative metabolic hotspots (e.g., hydroxylation).

  • Steric Bulk: The cyclohexane ring is non-planar (chair conformation), occupying more volume than the planar benzene ring, which can enhance fit in large hydrophobic pockets (e.g., Thrombin S1 pocket).

Critical Protocol: DCHA Salt Removal (Desalting)

WARNING: The DCHA counter-ion is a secondary amine. If not removed prior to coupling, it will compete with the amino component for the activated carboxylate, leading to the formation of a truncated urea byproduct and failure of the peptide elongation.

The Self-Validating Desalting Workflow

This protocol utilizes a biphasic acid wash to protonate the DCHA, forcing it into the aqueous phase while retaining the lipophilic Z-Cha-OH in the organic phase.

Reagents Required:
  • Ethyl Acetate (EtOAc)[4][5]

  • 0.5 M Potassium Bisulfate (KHSO4) or 10% Phosphoric Acid (H3PO4)

  • Saturated NaCl (Brine)[4]

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:
  • Suspension: Suspend Z-Cha-OH.DCHA (1.0 eq) in EtOAc (10 mL/g). The salt may not fully dissolve initially.[5]

  • Acidification: Add 0.5 M KHSO4 (3.0 eq) to the suspension. Agitate vigorously for 5–10 minutes.

    • Checkpoint: The solid should dissolve completely as the salt breaks; two clear layers must be visible.[5]

  • Separation: Transfer to a separatory funnel. Isolate the organic layer (containing Z-Cha-OH).

  • Extraction: Re-extract the aqueous layer with a small volume of EtOAc to recover residual product.

  • Wash: Wash the combined organic layers with 0.5 M KHSO4 (2x) followed by Brine (1x).

    • Why? Repeated acid washes ensure quantitative removal of DCHA.

  • Drying & Concentration: Dry over Na2SO4, filter, and concentrate in vacuo.

    • Result: Z-Cha-OH is isolated as a clear, viscous oil or amorphous solid.

Visualization of the Desalting Logic

DesaltingProcess Start Z-Cha-OH.DCHA (Solid Salt) Mix Suspend in EtOAc + Add KHSO4 (aq) Start->Mix Dissolution Partition Phase Separation Mix->Partition Protonation AqLayer Aqueous Layer (Contains DCHA-H+) Partition->AqLayer Waste OrgLayer Organic Layer (Contains Z-Cha-OH) Partition->OrgLayer Product Wash Wash w/ Brine & Dry (Na2SO4) OrgLayer->Wash Evap Evaporate Solvent Wash->Evap Final Z-Cha-OH (Free Acid) Ready for Coupling Evap->Final

Figure 1: The critical desalting workflow required to liberate the reactive Z-Cha-OH free acid from its storage salt form.

Synthetic Application & Coupling[4][12][13][14][15][16]

Once liberated, Z-Cha-OH behaves similarly to Z-Phe-OH but with increased lipophilicity.

Coupling Efficiency

Due to the steric bulk of the cyclohexyl ring (chair conformation), coupling rates may be slightly slower than Phenylalanine.

  • Recommended Activation: EDC/HOBt or DIC/Oxyma are standard. For difficult couplings (e.g., onto a secondary amine), HATU is preferred.

  • Solvent Choice: DMF or NMP is required. The high lipophilicity of the cyclohexyl group ensures excellent solubility in organic solvents but zero solubility in aqueous buffers.

Racemization Control

The Z (Benzyloxycarbonyl) group is a "urethane-type" protector. Unlike amide protecting groups (e.g., Benzoyl), urethane groups prevent oxazolone formation, the primary mechanism of racemization during activation.

  • Implication: Z-Cha-OH can be activated safely without significant loss of chiral purity, provided the temperature is controlled (0°C to RT).

Medicinal Chemistry: The "Phenylalanine Scan"

Researchers often utilize Z-Cha-OH to perform a "Phenylalanine Scan" or "Hydrogenation Scan" on bioactive peptides.

Comparative Properties: Phe vs. Cha
PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)Impact on Drug Design
Geometry Planar (Aromatic)3D Chair (Aliphatic)Cha fills deeper/wider hydrophobic pockets.
Electronic

-system present
No

-electrons
Eliminates

-

stacking; reduces UV absorption.
Metabolism High (CYP450 oxidation)LowCha is generally more stable against oxidative metabolism.
Lipophilicity ModerateHighCha increases membrane permeability (LogP).
Pathway: From Phe to Cha

The synthesis of the building block itself highlights the structural relationship. Z-Cha-OH is typically produced via the catalytic hydrogenation of Z-Phe-OH.

SynthesisPathway ZPhe Z-Phe-OH (Aromatic) Hydrogenation H2 / Pt or Rh Catalyst (High Pressure) ZPhe->Hydrogenation ZCha Z-Cha-OH (Aliphatic/Oily) Hydrogenation->ZCha Ring Saturation SaltForm Add DCHA (Crystallization) ZCha->SaltForm FinalProduct Z-Cha-OH.DCHA (Stable Solid) SaltForm->FinalProduct Stabilization

Figure 2: The synthetic origin of Z-Cha-OH.DCHA, illustrating the conversion of the aromatic ring to the saturated cyclohexane ring.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[3][4][6][7][8] Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.). Boc-Cha-OH.DCHA Product Specification and Properties. Merck KGaA. Link

  • ChemicalBook. (2026). L-Cyclohexylalanine: Properties and Medicinal Applications.Link

  • Aapptec. (n.d.).[5] Standard Coupling Procedures and Salt Removal Protocols.[6][7]Link

  • BenchChem. (2025).[2][1] N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.Link

Sources

Exploratory

Stability of Z-Cha-OH.DCHA under standard storage conditions

Technical Guide for Peptide Chemists and Drug Developers Executive Summary Z-Cha-OH.DCHA (N-α-Benzyloxycarbonyl-β-cyclohexyl-L-alanine dicyclohexylammonium salt) represents a critical building block in the synthesis of t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Peptide Chemists and Drug Developers

Executive Summary

Z-Cha-OH.DCHA (N-α-Benzyloxycarbonyl-β-cyclohexyl-L-alanine dicyclohexylammonium salt) represents a critical building block in the synthesis of therapeutic peptides, particularly those requiring non-canonical amino acids to enhance metabolic stability. While the Z (Cbz) protecting group offers robust orthogonality to Boc/Fmoc chemistries, the stability of this reagent hinges on the integrity of its dicyclohexylamine (DCHA) salt complex.

This guide defines the physicochemical stability profile of Z-Cha-OH.DCHA, detailing the mechanisms of degradation (salt dissociation, hydrolysis) and providing a validated storage and handling protocol to ensure >99% purity retention over extended periods.

Chemical Identity & Structural Basis

The stability of Z-Cha-OH.DCHA is derived from its ionic lattice energy. The DCHA counter-ion converts the typically oily or amorphous free acid (Z-Cha-OH) into a crystalline solid, significantly reducing the rate of oxidative degradation and hydrolysis.

Physicochemical Specifications
PropertySpecificationNote
Chemical Name Z-Cha-OH.DCHAN-α-Benzyloxycarbonyl-β-cyclohexyl-L-alanine dicyclohexylammonium salt
Molecular Structure

Anionic Z-Cha component + Cationic DCHA component
Physical State White to off-white crystalline powderCrystalline form prevents moisture occlusion
Solubility Soluble in MeOH, EtOH, DMF, DMSOSparingly soluble in water; insoluble in non-polar ethers
Hygroscopicity Low to ModerateHygroscopic if amorphous content is high
Structural Diagram

The following diagram illustrates the ionic interaction stabilizing the molecule.

ChemicalStructure cluster_anion Anion (Z-Cha-OH) cluster_cation Cation (DCHA) Z_Group Z-Protecting Group (Benzyloxycarbonyl) Cha_Core Cyclohexylalanine (Cha) Core Z_Group->Cha_Core Carboxylate Carboxylate (COO-) Cha_Core->Carboxylate Ammonium Ammonium (NH2+) Carboxylate->Ammonium Ionic Bond (Stabilization) Dicyclohexyl Dicyclohexyl Rings Ammonium->Dicyclohexyl

Figure 1: Structural components of Z-Cha-OH.DCHA showing the ionic stabilization between the carboxylate anion and the DCHA cation.

Stability Profile & Degradation Mechanisms

Thermal Stability
  • Solid State: Stable up to 40°C for short durations (<48 hours). Prolonged exposure to temperatures >25°C can accelerate salt dissociation.

  • Melt/Decomposition: Typically exhibits a melting point range (e.g., 150–160°C, dependent on specific polymorph), followed by decomposition.

  • Cold Chain: Optimal stability is observed at +2°C to +8°C .

Hydrolytic Stability & Hygroscopicity

The primary threat to Z-Cha-OH.DCHA is moisture.

  • Moisture Absorption: Water molecules disrupt the crystal lattice, creating localized "solution-like" environments.

  • Salt Dissociation: In the presence of water, the equilibrium shifts:

    
    
    
  • Consequence: The free DCHA is a secondary amine that can slowly absorb atmospheric

    
     to form carbamates or carbonates, altering the stoichiometry and pH of the reagent.
    
Photostability

The Benzyloxycarbonyl (Z) group contains an aromatic ring susceptible to UV degradation over long periods, though it is significantly more stable than Fmoc groups.

  • Risk: Low under standard lab lighting.

  • Mitigation: Store in amber glass or opaque containers.

Standard Storage Protocol

To guarantee a shelf-life of 24 months , the following protocol must be strictly adhered to. This system is self-validating: if the physical appearance changes (caking, yellowing), the protocol has been breached.

ParameterRequirementRationale
Temperature +2°C to +8°C (Standard) -20°C (Long-term >6 months)Retards kinetic degradation pathways.
Atmosphere Dry, Inert Gas (Argon/Nitrogen) preferredPrevents oxidation of the DCHA amine and moisture uptake.
Container Tightly sealed, Amber GlassBlocks UV; glass prevents gas exchange better than polyethylene.
Desiccant Silica Gel or Molecular SievesActive scavenging of headspace moisture.
Thawing Equilibrate to RT before opening CRITICAL: Prevents condensation on the cold powder, which causes immediate hydrolysis.

Handling: Salt-to-Free-Acid Conversion

Why this is necessary: DCHA is a base.[1] If used directly in coupling reactions, it can neutralize the activator (e.g., HBTU, DIC) or cause racemization. The free acid must be liberated prior to use in sensitive applications.

Desalting Workflow

This protocol uses a biphasic extraction to partition the DCHA into the aqueous phase and the Z-Cha-OH into the organic phase.

DesaltingWorkflow Start Start: Z-Cha-OH.DCHA (Solid Salt) Dissolve Suspend in EtOAc (Ethyl Acetate) Start->Dissolve Acidify Add 10% KHSO4 or 5% HCl (Wash to pH 2-3) Dissolve->Acidify Partition Partition Phase Separation Acidify->Partition OrgPhase Organic Phase (Contains Z-Cha-OH) Partition->OrgPhase Top Layer AqPhase Aqueous Phase (Contains DCHA salts) Partition->AqPhase Bottom Layer (Discard) Wash Wash Organic Phase (Water -> Brine) OrgPhase->Wash Dry Dry over Na2SO4 Filter & Evaporate Wash->Dry Result Product: Z-Cha-OH (Free Acid Oil/Foam) Dry->Result

Figure 2: Extraction workflow for liberating the Z-Cha-OH free acid from the DCHA salt.

Quality Control (QC) Methodology

Researchers should perform these tests annually or if improper storage is suspected.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 90% B over 20 minutes.

  • Detection: UV at 215 nm (amide bond) and 254 nm (Z-group aromatic).

  • Acceptance Criteria: Purity ≥ 98.0%; DCHA peak (if visible) should be distinct from the main peak.

Thin Layer Chromatography (TLC)

A quick check for free DCHA.

  • Solvent System: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin stain.

  • Interpretation: Z-Cha-OH is Ninhydrin negative (blocked amine). Free DCHA will appear as a distinct spot (amine positive).

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Note. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • BOC Sciences. (n.d.). Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt Properties and Applications.

  • Tocris Bioscience. (n.d.). Stability and Storage of Bioactive Chemicals. Link

  • European Medicines Agency (EMA). (2003). ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. Link

Sources

Foundational

Z-Cha-OH.DCHA CAS number and chemical identifiers

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-cyclohexylalanine Dicyclohexylammonium Salt (Z-Cha-OH.DCHA) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-cyclohexylalanine Dicyclohexylammonium Salt (Z-Cha-OH.DCHA)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-cyclohexylalanine dicyclohexylammonium salt (Z-Cha-OH.DCHA), a critical building block in synthetic peptide chemistry. The document will delve into its chemical identifiers, physicochemical properties, the rationale behind its use, detailed experimental protocols for its synthesis and application, and its significance in the development of peptide-based therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Z-Cha-OH.DCHA in Peptide Synthesis

In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of synthesizing complex and therapeutically relevant peptides. Z-Cha-OH.DCHA is a specialized amino acid derivative that offers significant advantages in both solid-phase and solution-phase peptide synthesis. It is comprised of three key components: the L-cyclohexylalanine (Cha) amino acid, the N-α-benzyloxycarbonyl (Z or Cbz) protecting group, and the dicyclohexylamine (DCHA) counter-ion.

The incorporation of the non-proteinogenic amino acid cyclohexylalanine can impart unique conformational constraints on a peptide backbone, influencing its secondary structure and, consequently, its biological activity and stability. The Z-group provides robust protection of the alpha-amino group, preventing unwanted side reactions during peptide bond formation and is known to suppress racemization. The formation of the dicyclohexylammonium salt is a strategic choice to convert the often oily or difficult-to-handle free acid form of Z-Cha-OH into a stable, crystalline solid, which significantly simplifies purification, handling, and storage.

This guide will explore the synergy between these three components and provide a detailed exposition of the utility of Z-Cha-OH.DCHA in modern peptide chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of Z-Cha-OH.DCHA is fundamental for its effective use.

Chemical Identifiers
IdentifierValue
CAS Number 26699-00-3
Molecular Formula C29H48N2O4
Molecular Weight 488.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid
Synonyms Z-L-Cyclohexylalanine DCHA salt, Cbz-L-Cha-OH.DCHA
Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[]
Melting Point 159-163 °C
Solubility Soluble in organic solvents such as Dichloromethane (DCM)[2]
Storage Store at 2-8 °C[]

The Rationale Behind the Molecular Design

The efficacy of Z-Cha-OH.DCHA as a reagent in peptide synthesis is not accidental but a result of deliberate chemical design. Each component of the molecule serves a distinct and critical purpose.

The Role of the N-α-Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the first and remains a cornerstone Nα-protecting group in peptide synthesis.[3] Its primary functions are:

  • Preventing Unwanted Reactions: It effectively blocks the nucleophilicity of the α-amino group, preventing it from participating in undesired side reactions during the activation and coupling of the carboxyl group.

  • Suppressing Racemization: The urethane-type structure of the Z-group is known to significantly reduce the risk of racemization at the adjacent chiral center during peptide coupling, a critical factor in maintaining the stereochemical integrity of the final peptide.

The Significance of Cyclohexylalanine (Cha)

Cyclohexylalanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl ring is replaced by a cyclohexyl ring. Its incorporation into a peptide sequence can lead to:

  • Enhanced Enzymatic Stability: Peptides containing non-natural amino acids like Cha are often more resistant to degradation by proteases, which are highly specific for proteinogenic L-amino acids. This can lead to a longer in vivo half-life, a desirable characteristic for peptide-based drugs.

  • Conformational Rigidity: The bulky and hydrophobic cyclohexyl side chain can introduce conformational constraints, influencing the peptide's folding and stabilizing specific secondary structures such as β-turns or helical motifs. This can lead to altered receptor binding affinity and selectivity.

The Advantage of the Dicyclohexylammonium (DCHA) Salt

While the Z-protected amino acid is the active component in peptide synthesis, its physical form can be problematic. Z-protected amino acids are often oils or amorphous solids that are difficult to purify and handle.[4] The formation of a dicyclohexylammonium (DCHA) salt addresses these challenges:

  • Crystallinity and Stability: DCHA is an organic base that readily forms a salt with the carboxylic acid group of Z-Cha-OH.[5] This salt is typically a stable, crystalline solid.[6]

  • Ease of Purification: The crystalline nature of the DCHA salt allows for efficient purification through recrystallization, ensuring a high-purity building block for peptide synthesis.[6]

  • Improved Handling: As a free-flowing crystalline powder, Z-Cha-OH.DCHA is much easier to weigh and dispense accurately compared to a viscous oil.

The following diagram illustrates the relationship between the components of Z-Cha-OH.DCHA.

G cluster_Z_Cha_OH Z-Cha-OH (Free Acid) Z_Cha_OH Z-Cha-OH Z_group Z-Group (Benzyloxycarbonyl) Z_Cha_OH->Z_group N-α-Protection Cha Cyclohexylalanine Z_Cha_OH->Cha Core Amino Acid Z_Cha_OH_DCHA Z-Cha-OH.DCHA (Crystalline Salt) Z_Cha_OH->Z_Cha_OH_DCHA Salt Formation DCHA Dicyclohexylamine (DCHA) DCHA->Z_Cha_OH_DCHA Counter-ion

Caption: Logical relationship of Z-Cha-OH.DCHA components.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Z-Cha-OH.DCHA and its subsequent use in peptide synthesis.

Synthesis of Z-Cha-OH.DCHA

The synthesis is a two-step process starting from L-cyclohexylalanine.

Step 1: N-α-Protection of L-Cyclohexylalanine

  • Dissolve L-cyclohexylalanine in an aqueous basic solution, such as 1N sodium hydroxide (NaOH), and cool the mixture in an ice bath.

  • Slowly and portion-wise add benzyl chloroformate (Z-Cl) with vigorous stirring. The pH should be maintained in the alkaline range by the concurrent addition of base.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to precipitate the Z-Cha-OH. If it separates as an oil, extract it with an organic solvent like ethyl acetate.

Step 2: Dicyclohexylammonium Salt Formation and Purification

  • Dissolve the crude Z-Cha-OH in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add a stoichiometric amount of dicyclohexylamine (DCHA) to the solution.

  • The Z-Cha-OH.DCHA salt will precipitate from the solution as a crystalline solid.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

  • The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

The following diagram outlines the synthesis workflow.

G start L-Cyclohexylalanine step1 Dissolve in aq. NaOH Cool in ice bath start->step1 step2 Add Benzyl Chloroformate (Z-Cl) Maintain alkaline pH step1->step2 step3 Warm to RT, stir for several hours Monitor by TLC step2->step3 step4 Acidify to precipitate Z-Cha-OH (or extract if oily) step3->step4 crude_Z_Cha_OH Crude Z-Cha-OH step4->crude_Z_Cha_OH step5 Dissolve in organic solvent (e.g., Ethyl Acetate) crude_Z_Cha_OH->step5 step6 Add Dicyclohexylamine (DCHA) step5->step6 step7 Precipitate Z-Cha-OH.DCHA step6->step7 step8 Filter, wash with cold solvent, and dry step7->step8 final_product Purified Z-Cha-OH.DCHA step8->final_product

Caption: Synthesis workflow for Z-Cha-OH.DCHA.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Cha-OH.DCHA is readily applicable in standard solid-phase peptide synthesis protocols, particularly those utilizing Fmoc chemistry, after conversion to the free acid.

Step 1: Liberation of the Free Acid

Prior to coupling, the free acid of Z-Cha-OH must be liberated from its DCHA salt.

  • Dissolve the Z-Cha-OH.DCHA salt in a suitable organic solvent such as dichloromethane (DCM).[2]

  • Extract the organic solution with an ice-cold aqueous solution of potassium bisulfate (KHSO₄) multiple times to remove the DCHA.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Evaporate the solvent under reduced pressure to obtain the free acid, Z-Cha-OH.

Step 2: Peptide Coupling

The resulting Z-Cha-OH can then be used in a standard coupling reaction in SPPS.

  • The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in dimethylformamide (DMF).

  • The free acid of Z-Cha-OH is pre-activated using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[7]

  • The activated Z-Cha-OH is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • The resin is then washed to remove excess reagents and byproducts, and the process is repeated for the subsequent amino acid.

Safety and Handling

While Z-Cha-OH.DCHA is generally stable, it is crucial to handle it with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]

  • Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with local exhaust ventilation.[8]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.[][9]

The dicyclohexylamine component can be corrosive and toxic if ingested or absorbed through the skin, so care should be taken during the free acid liberation step.[10]

Conclusion

Z-Cha-OH.DCHA is a highly valuable and versatile building block for peptide chemists. Its well-defined crystalline structure, conferred by the DCHA salt, ensures high purity and ease of handling. The strategic inclusion of the cyclohexylalanine residue offers a pathway to modulate the biological properties of synthetic peptides, enhancing their stability and conformational definition. A thorough understanding of its chemical properties and the rationale behind its design, as detailed in this guide, will empower researchers to effectively utilize Z-Cha-OH.DCHA in the synthesis of novel and potent peptide therapeutics.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Leu-OH DCHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451374, Z-Lys(Boc)-OH.DCHA. Retrieved from [Link]

  • Peptides. (n.d.). Z-Lys(Boc)-OH DCHA [2212-76-2]. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43835055, Cbz-L-Isoleucine dicyclohexylamine salt. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • AnaSpec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA). Retrieved from [Link]

  • ECHA. (n.d.). Identity - ECHA CHEM. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2006). Dicyclohexylamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for removing DCHA salt from Z-Cha-OH before coupling

Protocol for Removing DCHA Salt from Z-Cbz-OH Before Coupling Introduction: The Criticality of a Salt-Free Starting Material In the precise world of peptide synthesis, the purity of each building block is paramount to th...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Removing DCHA Salt from Z-Cbz-OH Before Coupling

Introduction: The Criticality of a Salt-Free Starting Material

In the precise world of peptide synthesis, the purity of each building block is paramount to the success of the overall strategy. N-α-Carbobenzyloxy (Cbz or Z) protected amino acids, such as Z-Cbz-OH, are fundamental reagents in this field.[1] Often, these compounds are supplied as dicyclohexylammonium (DCHA) salts to enhance their crystallinity, stability, and ease of handling, as the free acid form can be an amorphous solid or a difficult-to-purify oil. However, the presence of the DCHA salt is incompatible with subsequent peptide coupling reactions. The basic nature of the DCHA moiety interferes with the activation of the carboxylic acid, preventing the formation of the desired amide bond. Therefore, the complete removal of the DCHA salt to yield the free Z-Cbz-OH is a critical and non-negotiable preliminary step.

This technical guide provides a comprehensive, field-proven protocol for the efficient removal of DCHA from Z-Cbz-OH, ensuring the integrity of the N-protected amino acid for successful peptide synthesis. We will delve into the chemical principles behind the methodology, provide a detailed step-by-step protocol for acid-base extraction, discuss purification by recrystallization, and offer insights into analytical verification and troubleshooting.

The Underlying Chemistry: A Game of Protons and Phases

The removal of the DCHA salt is fundamentally an acid-base reaction coupled with a liquid-liquid extraction.[2] The Z-Cbz-OH·DCHA salt is an ionic species formed between the acidic carboxylic acid of Z-Cbz-OH and the basic secondary amine of dicyclohexylamine. To break this salt, we introduce a stronger acid, which will preferentially protonate the more basic dicyclohexylamine.[3][4]

This protonation converts the organic-soluble dicyclohexylamine into its corresponding ammonium salt (dicyclohexylammonium), which is now highly soluble in an aqueous phase.[5] The Z-Cbz-OH, now in its free acid form, remains preferentially soluble in a water-immiscible organic solvent. This differential solubility allows for the separation of the two species into two distinct liquid phases, which can then be physically separated.[6]

Core Protocol: Acid-Base Extraction for DCHA Removal

This protocol outlines the standard and most effective method for liberating Z-Cbz-OH from its DCHA salt.

Materials and Reagents:
Reagent/MaterialGradePurpose
Z-Cbz-OH·DCHA saltSynthesis GradeStarting material
Ethyl acetate (EtOAc)ACS Grade or higherOrganic solvent
10% Aqueous Phosphoric Acid (H₃PO₄)Reagent GradeAcid for salt cleavage
Deionized (DI) WaterHigh PurityWashing and extraction
Saturated Sodium Chloride Solution (Brine)Reagent GradeTo break emulsions and remove water
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous GradeDrying agent
Separatory FunnelAppropriate sizeFor liquid-liquid extraction
pH paper or pH meterTo monitor aqueous phase pH
Rotary EvaporatorFor solvent removal
Experimental Workflow Diagram:

DCHA_Removal_Workflow cluster_start Start cluster_dissolution Dissolution cluster_extraction Acid-Base Extraction cluster_washing Washing cluster_drying_evaporation Drying & Evaporation cluster_end End Product start Z-Cbz-OH·DCHA Salt dissolve Dissolve in Ethyl Acetate start->dissolve add_acid Add 10% Phosphoric Acid dissolve->add_acid shake Shake and Separate Layers add_acid->shake aqueous_layer Aqueous Layer (DCHA·H₃PO₄) shake->aqueous_layer Discard organic_layer Organic Layer (Z-Cbz-OH) shake->organic_layer wash_water Wash with DI Water organic_layer->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Pure Z-Cbz-OH (Free Acid) evaporate->end

Caption: Workflow for DCHA salt removal from Z-Cbz-OH.

Step-by-Step Methodology:
  • Dissolution: In a suitable Erlenmeyer flask, suspend the Z-Cbz-OH·DCHA salt in ethyl acetate (approximately 5-10 mL of EtOAc per gram of salt). Stir the suspension at room temperature.

  • Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 10% aqueous phosphoric acid.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The Z-Cbz-OH will be in the upper organic layer, and the dicyclohexylammonium phosphate salt will be in the lower aqueous layer.

  • Phase Separation: Carefully drain and discard the lower aqueous layer.

  • Aqueous Washes:

    • Wash the organic layer with a fresh portion of 10% aqueous phosphoric acid. This ensures the complete removal of any residual DCHA. Separate and discard the aqueous layer.

    • Wash the organic layer with deionized water until the pH of the aqueous washing is neutral (pH ~7). This removes any residual phosphoric acid.

    • Perform a final wash with a saturated brine solution. This helps to break any minor emulsions and begins the drying process.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask; if the sodium sulfate clumps together, add more until some of it remains free-flowing. This indicates that all the water has been absorbed.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Z-Cbz-OH as a solid or viscous oil.

Purification by Recrystallization: Achieving High Purity

While the acid-base extraction is highly effective, residual impurities may remain. Recrystallization is a powerful technique to further purify the resulting Z-Cbz-OH, especially if it is obtained as a solid.[7] The principle relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.[8]

Recommended Solvent System:

A common and effective solvent system for the recrystallization of Z-Cbz-OH is a mixture of ethyl acetate and hexane .[1]

Recrystallization Protocol:
  • Dissolution: Dissolve the crude Z-Cbz-OH in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Verification of DCHA Removal and Purity Assessment

It is crucial to verify the complete removal of DCHA and assess the purity of the final Z-Cbz-OH product. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC): A Quick Check
  • Principle: TLC can be used to quickly visualize the presence of the starting DCHA salt and the final free acid.

  • Procedure: Spot the starting material, the crude product, and a co-spot on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate with a few drops of acetic acid). Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin for the free amine after deprotection, or a potassium permanganate stain). The free acid should have a different Rf value than the DCHA salt.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
  • Principle: Reversed-phase HPLC is an excellent method for determining the purity of the Z-Cbz-OH and confirming the absence of DCHA.[9]

  • Typical Conditions:

    • Column: C18

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak corresponding to Z-Cbz-OH should be observed. The absence of a peak corresponding to DCHA confirms its removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
  • Principle: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation and can detect the presence of any residual DCHA.

  • ¹H NMR: The spectrum of pure Z-Cbz-OH will show characteristic peaks for the benzyloxycarbonyl group and the amino acid backbone. The absence of broad signals in the 1-2 ppm region, which are characteristic of the cyclohexyl protons of DCHA, is a strong indication of its successful removal.

  • ¹³C NMR: The ¹³C NMR spectrum of DCHA exhibits characteristic signals for the cyclohexyl carbons.[10][11] The absence of these signals in the final product spectrum confirms the removal of DCHA.

Troubleshooting Common Issues

IssueProbable CauseSolution
Emulsion Formation during Extraction Vigorous shaking, presence of surfactants.• Gently swirl instead of shaking. • Add saturated brine to increase the ionic strength of the aqueous layer. • Filter the entire mixture through a pad of Celite. • Centrifuge the mixture to break the emulsion.[6][12]
Incomplete DCHA Removal Insufficient acid wash.• Ensure the pH of the aqueous layer after the acid wash is acidic (pH 2-3). • Perform an additional acid wash.
Low Yield of Z-Cbz-OH Incomplete extraction from the aqueous layer.• Perform multiple extractions of the aqueous layer with the organic solvent.
Product is an Oil Instead of a Solid Residual solvent or inherent nature of the specific Z-amino acid.• Ensure complete removal of the solvent under high vacuum. • Attempt purification by recrystallization, which may induce solidification.

Conclusion

The removal of the DCHA salt from Z-Cbz-OH is a straightforward yet critical procedure for any researcher engaged in peptide synthesis. The acid-base extraction protocol detailed herein is robust, reliable, and grounded in fundamental chemical principles. By diligently following this protocol and employing the recommended analytical techniques for verification, researchers can ensure the high purity of their N-protected amino acid, setting the stage for successful and efficient peptide coupling reactions.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodicyclohexylamine. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2006, May 11). Dicyclohexylamine. Retrieved from [Link]

  • Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]

  • PMC. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Efficient Conversion of Z-Cha-OH.DCHA to its Free Acid

Abstract N-α-Benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) is a valuable building block in peptide synthesis. To enhance stability, facilitate purification, and improve handling characteristics, it is often supplied a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-α-Benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) is a valuable building block in peptide synthesis. To enhance stability, facilitate purification, and improve handling characteristics, it is often supplied as a dicyclohexylammonium (DCHA) salt.[1][2] While the salt form is advantageous for storage, the carboxylic acid moiety must be liberated—converted to the "free acid"—before it can be activated for peptide coupling reactions.[1][3] This document provides a comprehensive, field-proven protocol for the quantitative conversion of Z-Cha-OH.DCHA to its free acid form using a standard acid-base extraction technique. We will delve into the chemical principles, offer a detailed step-by-step methodology, and provide insights for troubleshooting and verification.

The Underlying Principle: An Acid-Base Extraction

The conversion of the DCHA salt to the free acid is a classic example of an acid-base liquid-liquid extraction.[4][5] The core principle relies on the differential solubility of the components in two immiscible liquid phases (an organic solvent and an acidic aqueous solution).

  • Starting Material: Z-Cha-OH.DCHA is an ionic salt, soluble in various organic solvents. It consists of the deprotonated Z-Cha-OH anion and the protonated dicyclohexylammonium cation.

  • The Reaction: A strong inorganic acid, such as potassium bisulfate (KHSO₄) or phosphoric acid (H₃PO₄), is introduced in an aqueous solution. This acid is stronger than the carboxylic acid of Z-Cha-OH. It protonates the dicyclohexylamine (DCHA), converting it into a water-soluble dicyclohexylammonium salt.[6] Concurrently, the Z-Cha-OH anion is protonated to become the neutral, free carboxylic acid.

  • The Separation: The neutral Z-Cha-OH free acid has high solubility in the organic phase and low solubility in the aqueous phase. Conversely, the newly formed dicyclohexylammonium salt is highly soluble in the aqueous phase. This allows for their clean separation using a separatory funnel.[4]

Expert Commentary: The choice of acid is critical. While hydrochloric acid (HCl) is a common laboratory acid, it must be avoided in this procedure. Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in water and may precipitate, complicating the extraction process.[1] Phosphoric acid or potassium bisulfate are preferred as their corresponding dicyclohexylammonium salts are freely soluble in the aqueous phase.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradePurposeTypical Quantity (for 10g scale)
Z-Cha-OH.DCHASynthesis GradeStarting Material10.0 g
Ethyl Acetate (EtOAc)ACS GradeOrganic Solvent100-150 mL
Potassium Bisulfate (KHSO₄)ACS GradeAcidifying Agent100 mL of 10% (w/v) aq. soln.
Deionized WaterHigh PurityWashing~100 mL
Saturated NaCl Solution (Brine)ACS GradeFinal Wash/Drying Aid50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent~10 g
Equipment
  • 250 mL Erlenmeyer flask

  • 500 mL Separatory funnel

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • pH indicator strips or pH meter

  • Thin-Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale. Adjust volumes accordingly for different starting quantities.

Step 1: Dissolution

  • Weigh 10.0 g of Z-Cha-OH.DCHA and add it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of ethyl acetate (EtOAc) to the flask.

  • Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved.

Step 2: Acidic Wash and Extraction

  • Transfer the organic solution to a 500 mL separatory funnel.

  • Prepare a 10% (w/v) aqueous solution of potassium bisulfate (KHSO₄). For optimal results, pre-chill this solution in an ice bath.[3][7]

  • Add 50 mL of the cold 10% KHSO₄ solution to the separatory funnel.

  • Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup.

  • Shake the funnel vigorously for 30-60 seconds.

  • Place the funnel back on a ring stand and allow the layers to separate completely. The top layer will be the organic phase (EtOAc), and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer. Check its pH to ensure it is acidic (pH 2-3).[1]

  • Repeat the wash (steps 3-7) two more times with fresh 25 mL portions of the KHSO₄ solution.

Expert Commentary: The repeated acidic washes are crucial for ensuring the complete removal of dicyclohexylamine. The first wash removes the bulk of the DCHA, while the subsequent washes remove residual amounts, driving the equilibrium towards the free acid.

Step 3: Neutral Wash

  • After the final acidic wash, add 50 mL of deionized water to the separatory funnel.

  • Shake and vent as before. This step removes any residual KHSO₄ salt from the organic layer.

  • Drain the aqueous layer.

  • Add 50 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.[6]

  • Drain the brine layer.

Step 4: Drying and Isolation

  • Drain the organic layer from the separatory funnel into a clean, dry 250 mL Erlenmeyer flask.

  • Add approximately 10 g of anhydrous sodium sulfate (Na₂SO₄) to the organic solution. Swirl the flask gently. The Na₂SO₄ will clump as it absorbs residual water. If all the drying agent clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for 15-20 minutes.

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Rinse the flask and the filter paper with a small amount (~10 mL) of fresh EtOAc to ensure complete transfer of the product.

  • Concentrate the solution using a rotary evaporator. The water bath temperature should be kept below 40°C to avoid any potential degradation of the product.

  • Once all the solvent is removed, the product, Z-Cha-OH free acid, will remain. It is often obtained as a viscous oil or a white solid.[1] Place the flask under high vacuum for several hours to remove any final traces of solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Isolation & Purification A Dissolve Z-Cha-OH.DCHA in Ethyl Acetate B Transfer to Separatory Funnel A->B C Add Cold 10% KHSO4 (aq) (Wash 1) B->C D Separate Layers (Aqueous Phase: DCHA Salt) C->D E Repeat KHSO4 Wash (Wash 2 & 3) D->E F Wash with DI Water E->F G Wash with Brine F->G H Collect Organic Phase G->H I Dry over Na2SO4 H->I J Filter I->J K Evaporate Solvent (Rotary Evaporator) J->K L Dry under High Vacuum K->L M Pure Z-Cha-OH (Free Acid) L->M

Caption: Workflow for the conversion of Z-Cha-OH.DCHA to its free acid.

Verification and Quality Control

Thin-Layer Chromatography (TLC) is an effective method to monitor the removal of DCHA.[1]

  • Mobile Phase: A common eluent system is Dichloromethane:Methanol:Acetic Acid (95:5:1).

  • Procedure:

    • Spot a TLC plate with three lanes:

      • S: Starting Material (Z-Cha-OH.DCHA dissolved in EtOAc).

      • C: Co-spot (a mix of S and P).

      • P: Product (a small sample of the final dried organic layer).

    • Develop the plate in the mobile phase.

    • Visualize under UV light (254 nm) and/or by staining with potassium permanganate.

  • Interpretation:

    • DCHA is UV-inactive but can be visualized with a permanganate stain.

    • The Z-Cha-OH.DCHA salt will likely have a different Rf value than the free acid. The goal is to see the spot corresponding to the starting material disappear completely in the 'P' lane, indicating full conversion and removal of the DCHA.

Troubleshooting Guide

IssuePossible CauseSolution
Emulsion forms during extraction Vigorous shaking; pH is near neutral.Allow the funnel to stand for a longer period. Add a small amount of brine to help break the emulsion. For future runs, use gentle inversions instead of vigorous shaking.
Low Yield Incomplete extraction from the aqueous phase; product loss during transfers.Ensure pH of the aqueous wash is sufficiently acidic (pH 2-3). Be meticulous with transfers and rinse glassware with fresh solvent.
Product is an oil but expected to be a solid Residual solvent; product may be amorphous.Dry the product under high vacuum for an extended period. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
DCHA still present in final product (by TLC/NMR) Insufficient acid washing.Perform an additional one or two washes with the acidic solution. Ensure the pH of the aqueous layer is strongly acidic after each wash.

Optional: Purification by Recrystallization

If the isolated Z-Cha-OH free acid is a solid and requires higher purity, recrystallization is the method of choice.[2]

  • Solvent Selection: The ideal solvent is one in which Z-Cha-OH is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Common solvent systems for N-protected amino acids include ethyl acetate/hexane or ethanol/water.[2]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. C S Bio. [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987).
  • Acid–base extraction. Wikipedia. [Link]

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(21), 3660–3666. [Link]

  • Is it possible to extract amino acids from water using extraction? (2023, September 15). ResearchGate. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • Boc Resin Cleavage Protocol. Sigma-Aldrich. [Link]

  • Post synthesis workup: What steps are necessary and what aren't? (2023, January 31). Biotage. [Link]

  • Recrystallization. (2020, January 10). YouTube. [Link]

  • Recrystallization. (2013, September 9). YouTube. [Link]

  • The Science of Recrystallization. (2019, April 23). YouTube. [Link]

  • Recrystallization. (2019, January 23). YouTube. [Link]

Sources

Method

Application Note: Precision Handling and Weighing Protocols for Hygroscopic Z-Cha-OH.DCHA

Executive Summary & Material Insight Z-Cha-OH.DCHA (N-benzyloxycarbonyl-3-cyclohexyl-L-alanine dicyclohexylammonium salt) is a critical building block for introducing hydrophobic bulk into peptide chains. While the Dicyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Insight

Z-Cha-OH.DCHA (N-benzyloxycarbonyl-3-cyclohexyl-L-alanine dicyclohexylammonium salt) is a critical building block for introducing hydrophobic bulk into peptide chains. While the Dicyclohexylamine (DCHA) salt form is engineered to convert the often-oily free acid into a crystalline solid, this reagent remains susceptible to hygroscopicity.

The Core Challenge: Hygroscopic uptake of atmospheric water creates a "moving target" during weighing. A researcher attempting to weigh 1.000g of Z-Cha-OH.DCHA in a humid environment may actually be dispensing 0.950g of reagent and 0.050g of water. In precise stoichiometry (e.g., 1:1 coupling), this 5% error leads to incomplete coupling, deletion sequences, and difficult downstream purification.

Scope: This guide details the "Weighing by Difference" protocol to eliminate environmental error and outlines the chemical conversion required to remove the DCHA counter-ion prior to specific coupling events.

Environmental Control & Preparation

Before handling the reagent, the workspace must be conditioned to minimize the rate of moisture adsorption.[1][2]

The "Dry Zone" Setup
  • Relative Humidity (RH): Ideal < 30%. If ambient RH > 50%, handling must occur within a glovebox or a nitrogen-purged glove bag.

  • Temperature Equilibration: Reagents stored at -20°C must be allowed to warm to room temperature inside a desiccator for at least 60 minutes before opening.

    • Causality: Opening a cold bottle in warm air causes immediate condensation on the powder, turning the surface into a sticky gum that accelerates further water absorption.

  • Static Control: Use an ionizing anti-static gun. DCHA salts are often fine powders; static charge can mimic hygroscopic clumping and cause scattering during transfer.

Protocol A: Weighing by Difference (Gravimetric Precision)

Do NOT use the standard method of taring a weighing boat and adding powder until the target is reached. The hygroscopic nature of Z-Cha-OH.DCHA means the mass will drift upward continuously as you weigh, resulting in under-dosing.

The "Weighing by Difference" method is self-validating because it measures the mass loss from the source, which is independent of water gained during the transfer.

Step-by-Step Methodology
  • Preparation: Place the bulk Z-Cha-OH.DCHA bottle and a receiving vessel (e.g., reaction flask) near the balance.

  • Source Weighing:

    • Place the capped source vial (or a transfer vial containing an approximate amount) on the analytical balance.

    • Record this mass as

      
      .[3]
      
  • Transfer:

    • Remove the vial from the balance.[3]

    • Quickly transfer the estimated required amount into the receiving vessel.[1][3]

    • Critical: Do not use a spatula that re-enters the bottle multiple times. Pour or tap gently to transfer.

  • Post-Transfer Weighing:

    • Immediately recap the source vial.

    • Place the source vial back on the balance.

    • Record this mass as

      
      .
      
  • Calculation:

    • If

      
       is less than required, repeat steps 2-5.
      
Data Presentation: Weighing Method Comparison
FeatureDirect Weighing (Standard)Weighing by Difference (Recommended)
Moisture Impact High (Sample absorbs water during weighing)Low (Sample is exposed only during brief transfer)
Drift Balance reading drifts upwardStatic reading (Closed container)
Accuracy Low (Likely under-dosing reagent)High (Exact mass leaving the vial is known)
Suitability Non-hygroscopic saltsHygroscopic, fluffly, or static-prone solids

Protocol B: DCHA Salt Removal (Free Acid Conversion)[4]

While DCHA improves shelf-stability, the secondary amine can interfere with certain activation methods (e.g., active esters) or cause side reactions. For critical couplings, convert to the free acid Z-Cha-OH immediately prior to use.

Reagents Required[4][5][6][7][8][9]
  • Ethyl Acetate (EtOAc)[4][5][6]

  • 0.5 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid (aq)

  • Brine (Saturated NaCl)[4]

  • Magnesium Sulfate (MgSO₄)

Workflow Diagram (DOT)

DCHA_Removal Start Start: Z-Cha-OH.DCHA Salt Dissolve Dissolve in Ethyl Acetate (EtOAc) Start->Dissolve Wash1 Wash 3x with 0.5M KHSO4 (Protonates DCHA -> Aqueous Phase) Dissolve->Wash1 Organic Phase Wash2 Wash 1x with Brine (Removes residual water/acid) Wash1->Wash2 Organic Phase Waste Aqueous Waste (Contains DCHA.H+) Wash1->Waste Discard Dry Dry Organic Layer over MgSO4 Wash2->Dry Evap Evaporate Solvent (Rotavap) Dry->Evap Result Yield: Z-Cha-OH (Free Acid) Oily Residue or Foam Evap->Result

Figure 1: Workflow for the extractive removal of Dicyclohexylamine (DCHA) to generate the reactive free acid form of Z-Cha-OH.

Experimental Steps
  • Dissolution: Dissolve the weighed Z-Cha-OH.DCHA in EtOAc (approx. 10 mL per gram).

  • Acid Wash: Transfer to a separatory funnel. Wash three times with ice-cold 0.5 M KHSO₄.

    • Mechanism:[3][7] The acid protonates the DCHA amine, rendering it water-soluble.[4] The Z-Cha-OH (protected amino acid) remains hydrophobic and stays in the EtOAc layer.

  • Neutralization: Wash the organic layer once with brine (sat. NaCl) to remove trapped acid.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure. The resulting oil or foam is the free acid, ready for immediate coupling.

Quality Control & Stoichiometry Correction

If the bulk material has been compromised (visible clumping), you must determine the actual peptide content to adjust your stoichiometry.

Karl Fischer (KF) Titration

The only definitive method to measure water content.

  • Method: Volumetric KF titration using methanol-based media.

  • Correction Factor:

    
    
    
UV Quantification (Alternative)

If KF is unavailable, exploit the Z-group (Benzyoxycarbonyl) chromophore.

  • Dissolve a precise mass of the "wet" sample in DMF.

  • Measure absorbance at 257 nm.

  • Compare against a standard curve of dry Z-Cha-OH.

References

  • Mettler Toledo. (2023).[8] Weighing by Difference: Achieving Precision with Hygroscopic Samples. Retrieved from [Link]

Sources

Application

Optimizing reaction time for Z-Cha-OH amino acid coupling

Application Note: Kinetic Optimization of Sterically Hindered Z-Cha-OH Coupling Executive Summary The coupling of Z-Cha-OH (N-benzyloxycarbonyl-L-cyclohexylalanine) presents a dual challenge in peptide synthesis: signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization of Sterically Hindered Z-Cha-OH Coupling

Executive Summary

The coupling of Z-Cha-OH (N-benzyloxycarbonyl-L-cyclohexylalanine) presents a dual challenge in peptide synthesis: significant steric hindrance imposed by the cyclohexyl side chain and the kinetic sluggishness typical of hydrophobic non-canonical amino acids. While Z-protected amino acids are generally more resistant to racemization than their N-acyl counterparts, the extended reaction times required for Cha can lead to side reactions such as hydrolysis of the active ester or base-catalyzed epimerization.

This guide details a kinetic optimization strategy using HATU/DIEA activation. We demonstrate that shifting from standard coupling times (30 min) to an optimized 60–90 minute double-coupling protocol significantly improves crude purity without compromising chiral integrity.

Scientific Background & Mechanism

The Steric Challenge of Cyclohexylalanine (Cha)

Unlike Phenylalanine (Phe), where the aromatic ring is planar, the cyclohexyl group of Cha exists primarily in a chair conformation. This results in a larger effective hydrodynamic volume close to the


-carbon.
  • Kinetic Impact: The bulky side chain shields the activated carbonyl carbon, slowing the nucleophilic attack by the resin-bound amine.

  • Solubility: The high hydrophobicity of Cha can induce aggregation of the peptide chain on the resin (specifically polystyrene-based resins), further reducing effective reaction rates.

Activation Chemistry: Why HATU?

Standard carbodiimides (DIC/HOBt) often fail to drive hindered couplings to completion, resulting in deletion sequences.

  • Reagent Choice: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive O-azabenzotriazolyl ester. The nitrogen in the pyridine ring of the HOAt leaving group provides an "anchoring" effect (neighboring group participation), accelerating the acylation rate via a cyclic transition state.

  • Racemization Risk: While Z-groups reduce oxazolone formation (the primary pathway for racemization), the basic conditions required for HATU (DIEA) can promote direct enolization if the coupling is too slow. Therefore, kinetic optimization is a race between coupling (desired) and enolization (undesired).

Experimental Optimization Workflow

The following workflow describes the logic for determining the optimal reaction time.

OptimizationLoop Start Start: Z-Cha-OH Coupling Cond_A Standard: 3 eq HATU, 60 min Start->Cond_A Check Kaiser/Chloranil Test Cond_A->Check HPLC Micro-Cleavage & HPLC Check->HPLC Test is +/swollen Decision Purity Analysis HPLC->Decision Opt_1 Optimization A: Extend Time (120 min) Decision->Opt_1 Deletion Seq > 5% Opt_2 Optimization B: Double Couple (2 x 45 min) Decision->Opt_2 Incomplete but < 5% Del Final Final Protocol Established Decision->Final Purity > 98% Opt_1->HPLC Opt_2->HPLC

Figure 1: Decision matrix for optimizing sterically hindered couplings.

Detailed Protocol: Z-Cha-OH Coupling

Reagents Required:

  • Z-Cha-OH (2.5 – 3.0 equivalents relative to resin loading)

  • HATU (2.5 – 2.9 equivalents)

  • HOAt (Optional: 2.5 equivalents, added if racemization is detected)

  • DIEA (Diisopropylethylamine) (5.0 – 6.0 equivalents)

  • Solvent: Anhydrous DMF or NMP (NMP preferred for aggregation prevention)

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the preceding amino acid is fully deprotected. Wash resin

      
       with DMF.[1][2]
      
    • Critical: Perform a final wash with NMP if the sequence is hydrophobic.

  • Pre-Activation (Minimizing Racemization):

    • In a dry vial, dissolve Z-Cha-OH and HATU in the minimum amount of NMP/DMF.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not pre-activate for > 2 minutes. Extended activation of Z-amino acids with uronium salts can lead to guanidinylation of the amine or slow racemization.

  • Coupling Reaction:

    • Add the activated solution to the resin.[1][3]

    • Agitate (shake, do not stir with magnetic bar) at room temperature.

    • Recommended Time: 60 minutes for first coupling.

  • Monitoring (The "Stop" Signal):

    • At 60 minutes, remove a few beads. Wash with DCM/MeOH.

    • Perform Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine like Proline).

    • Observation: If beads are blue (positive), proceed to Step 5.

  • Re-Coupling (The "Double Couple" Strategy):

    • Drain the reaction vessel.[1][4] Do not wash extensively (1x DMF).

    • Prepare a fresh solution of Z-Cha-OH (1.5 eq) , HATU (1.5 eq) , and DIEA (3 eq) .

    • Add to resin and agitate for an additional 30–45 minutes .

    • Rationale: A second "pulse" of fresh reagent is kinetically superior to extending a single coupling to 3+ hours, where the active ester may hydrolyze.

  • Quenching:

    • Drain and wash resin:

      
       DMF, 
      
      
      
      DCM.[2]
    • (Optional) Acetylation cap (Acetic anhydride/Pyridine) if HPLC shows persistent deletion sequences.

Data Analysis & Expected Results

The table below summarizes typical HPLC data comparing standard protocols vs. the optimized double-coupling method for a difficult sequence (e.g., Resin-Ala-Pro-Cha -Z).

ParameterStandard (DIC/HOBt)Standard (HATU)Optimized (HATU Dbl Couple)
Reaction Time 120 min60 min45 min + 45 min
Conversion (HPLC) 78%92%> 99.5%
Racemization (D-Cha) < 0.1%0.8%< 0.5%
Deletion Impurity HighModerateNegligible

Interpretation:

  • DIC/HOBt is too slow for the bulky Cha, leading to incomplete coupling.

  • Single HATU (60 min) improves yield but may stall near 90% conversion due to byproduct accumulation or aggregation.

  • Double Coupling ensures complete conversion while keeping the exposure to base (DIEA) relatively short per cycle, maintaining low racemization levels.

Troubleshooting & Tips

  • Aggregation: If the resin swells poorly or coupling stalls, add 1% Triton X-100 or use LiCl (0.4M in DMF) to disrupt hydrogen bonding during coupling.

  • Solvent Choice: Switch from DMF to NMP (N-methylpyrrolidone).[3] NMP has better solvating power for hydrophobic peptides containing Cha.

  • Base Sensitivity: If racemization > 1% is observed (rare for Z-groups but possible), replace DIEA with Collidine (TMP). Collidine is a weaker base and reduces proton abstraction from the

    
    -carbon.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society.[7] (Foundational text for HOAt/HATU efficiency).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-Cha-OH Integrity Management

Topic: Preventing Racemization of Z-Cha-OH During Activation Document ID: TSC-ZCHA-001 Status: Active Audience: Senior Chemists, Process Development Scientists Core Concept: The Z-Cha-OH Paradox Why is this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Z-Cha-OH During Activation Document ID: TSC-ZCHA-001 Status: Active Audience: Senior Chemists, Process Development Scientists

Core Concept: The Z-Cha-OH Paradox

Why is this specific molecule problematic? Z-Cha-OH (N-benzyloxycarbonyl-β-cyclohexylalanine) presents a unique dual-threat in peptide synthesis:

  • Steric Bulk (The Kinetic Trap): The cyclohexyl side chain is significantly bulkier than the phenyl ring of Phenylalanine (Phe). This steric hindrance retards the rate of nucleophilic attack by the incoming amine, extending the lifetime of the activated ester.

  • Electronic Shielding (The False Security): While the Z (Cbz) group is a urethane protector—historically considered "safe" from oxazolone formation compared to amides—it is not immune. The extended lifetime of the activated species (due to steric bulk) opens a window for base-catalyzed enolization or alkoxy-oxazolone formation , particularly if high-potency uronium reagents (HATU/HBTU) are used with standard bases (DIEA).

Mechanism of Failure

Racemization occurs primarily through two pathways during activation.[1] For Z-Cha-OH, Path B (Direct Enolization) is the dominant risk when strong bases are present.

RacemizationPathways Start Z-Cha-OH (L-Isomer) Activation Activation (Active Ester) Start->Activation Coupling Reagent Oxazolone Alkoxy-Oxazolone Intermediate Activation->Oxazolone Slow Attack (Cyclization) Enolate Planar Enolate (Loss of Chirality) Activation->Enolate Base (DIEA) Alpha-Proton Abstraction Product_L L-Peptide (Desired) Activation->Product_L Fast Amine Attack Product_DL DL-Mixture (Racemized) Oxazolone->Product_DL Enolate->Product_DL

Figure 1: Racemization pathways.[2] For Z-Cha-OH, the steric bulk slows the "Fast Amine Attack," increasing exposure to Base-Catalyzed Enolization.

Troubleshooting Guide (Scenario-Based)

Scenario A: "I am using HATU/DIEA and seeing 5-10% D-Isomer."

Diagnosis: Over-activation in the presence of strong base. HATU is extremely fast, but it requires a base (DIEA) to function. The steric bulk of Cha slows the coupling, allowing the excess DIEA to abstract the alpha-proton. Corrective Action:

  • Switch Reagents: Abandon HATU. Move to DIC (Diisopropylcarbodiimide) + Oxyma Pure . This system is "base-free" (no tertiary amine required), eliminating the primary cause of enolization.

  • If HATU is mandatory: Replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that activates the uronium salt but is too bulky to effectively abstract the alpha-proton.

Scenario B: "My coupling is too slow with DIC/HOBt."

Diagnosis: HOBt is an older additive with lower acidity (pKa ~4.6) and lower leaving group reactivity. It often fails to drive bulky couplings like Cha to completion before side reactions occur. Corrective Action:

  • Upgrade Additive: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[3] It has a similar pKa but superior leaving group ability, accelerating the coupling rate significantly without increasing racemization risks.

  • Solvent Optimization: If using DMF, switch to NMP (N-methylpyrrolidone) or a 1:1 DCM/DMF mixture.[4] NMP often improves the swelling of the resin-peptide matrix, improving access to the N-terminus.

Scenario C: "I see a split peak on HPLC (Diastereomers)."

Diagnosis: Racemization has occurred.[1][5][6][7][8][9][10] Separation of Z-Cha-Xxx diastereomers is often visible on standard C18 columns due to the hydrophobicity of the cyclohexyl group. Corrective Action:

  • Temperature Control: Perform the activation step at 0°C for 5-10 minutes, then add to the resin/amine. Keep the reaction at 0°C for the first hour. Lower temperature kinetically disfavors the high-energy racemization pathway more than the coupling reaction.

Optimized Protocols (The "Golden Standards")

Protocol 1: The "Safe" Method (Recommended)

Best for: Routine coupling of Z-Cha-OH where <0.1% racemization is required.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[2]

  • Additive: Oxyma Pure

  • Base: NONE

Workflow:

  • Dissolve Z-Cha-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (3.0 eq) .

  • Pre-activate for exactly 2 minutes (Do not exceed 5 minutes; Z-Cha active esters are unstable).

  • Add the cold solution to the resin (or amine component).

  • Allow to warm to room temperature naturally over 2 hours.

Protocol 2: The "Power" Method (Difficult Couplings)

Best for: Coupling Z-Cha-OH onto a sterically hindered amine (e.g., N-methyl amino acid or Proline).

Reagents:

  • Activator: COMU (or HATU)

  • Base: 2,4,6-Collidine (TMP)[1]

  • Solvent: NMP

Workflow:

  • Dissolve Z-Cha-OH (3.0 eq) and COMU (2.9 eq) in NMP.

  • Cool to 0°C .

  • Add 2,4,6-Collidine (6.0 eq) . Note: Use Collidine, NOT DIEA.

  • Immediate Addition: Add to the reaction vessel within 30 seconds. Do not pre-activate for long periods with uronium salts.

  • Maintain at 0°C for 1 hour, then room temp for 1 hour.

Comparative Data: Base & Additive Effects[1][6][11][12]

The choice of base and additive is the single biggest determinant of chiral purity for Z-Cha-OH.

Coupling SystemBase UsedRelative Reaction RateRacemization RiskRecommendation
HATU / DIEA DIEA (Strong/Small)Very HighHigh (Critical) AVOID
HBTU / DIEA DIEAHighHighAVOID
HATU / Collidine Collidine (Weak/Bulky)HighLowUse for difficult couplings
DIC / HOBt NoneLowLowObsolete (Too slow for Cha)
DIC / Oxyma NoneModerate-HighVery Low GOLD STANDARD

Decision Logic Flowchart

Use this logic gate to determine the correct experimental setup for your specific synthesis.

ProtocolSelection Start Start: Z-Cha-OH Coupling IsHindered Is the receiving amine hindered? (e.g., Pro, N-Me) Start->IsHindered Standard Standard Protocol IsHindered->Standard No Hindered Difficult Coupling IsHindered->Hindered Yes UseDIC Use DIC + Oxyma Pure (No Base) Standard->UseDIC BaseChoice Base Selection Critical Hindered->BaseChoice UseCollidine Use COMU + Collidine (0°C) BaseChoice->UseCollidine Replace DIEA

Figure 2: Protocol selection logic based on steric hindrance of the coupling partner.

FAQ: Rapid Fire Support

Q: Can I use DMF as the sole solvent? A: You can, but it is not optimal. DMF is polar and promotes the separation of ion pairs, which can increase the basicity of the system and promote racemization. If solubility permits, use DCM or a DCM/DMF mixture . If you must use pure DMF, strict temperature control (0°C) is non-negotiable.

Q: Why not use EDC instead of DIC? A: EDC is a water-soluble carbodiimide, typically used for conjugation in aqueous buffers. In organic synthesis (SPPS or solution), DIC is preferred because the urea byproduct is soluble in organic solvents (unlike the DCU from DCC) and it is less hygroscopic than EDC.

Q: Is pre-activation necessary? A: For DIC/Oxyma , a short pre-activation (2-3 mins) ensures the formation of the active ester. For HATU/COMU , pre-activation should be avoided or kept under 1 minute, as the active species can racemize or guanidinylate the amine if left too long.

References

  • Subirós-Funosas, R., et al. (2009).[11] "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion."[11] Chemistry – A European Journal. Link

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids." Journal of Organic Chemistry. Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Optimization

Optimization of washing steps for Z-Cha-OH solid phase synthesis

Technical Support Center: Z-Cha-OH Solid Phase Synthesis Optimization Topic: Optimization of Washing Steps for Z-Cha-OH Coupling & Handling Context: Solid Phase Peptide Synthesis (SPPS) Version: 2.1 (Current) Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Cha-OH Solid Phase Synthesis Optimization

Topic: Optimization of Washing Steps for Z-Cha-OH Coupling & Handling Context: Solid Phase Peptide Synthesis (SPPS) Version: 2.1 (Current)

Executive Summary: The Hydrophobic Challenge

Z-Cha-OH (N-alpha-Benzyloxycarbonyl-beta-cyclohexyl-L-alanine) presents a unique "double-threat" in solid phase synthesis:

  • Steric Bulk: The cyclohexyl side chain is non-planar and bulky, significantly slowing diffusion into the resin matrix.

  • Extreme Hydrophobicity: The combination of the lipophilic cyclohexyl ring and the aromatic Z-group creates a residue that adheres non-specifically to polystyrene (PS) resin backbones.

Standard washing protocols (e.g., 3x DMF) are often insufficient. They fail to disrupt the hydrophobic interactions between the Z-Cha-OH and the resin, leading to "carry-over" contamination, insertion sequences, and difficult purification.

This guide details an Optimized Solvation Cycle designed to mechanically and chemically force unbound Z-Cha-OH out of the resin pores.

Module 1: The "Resin Breathing" Washing Protocol

Theory: To remove hydrophobic reagents like Z-Cha-OH, you must alternate between solvents that maximally swell the resin (opening pores) and solvents that solubilize the hydrophobic contaminant. We utilize a DCM/DMF/NMP rotation to create a "pumping" action within the bead.

Protocol: The 3-Stage Hydrophobic Wash

Perform this immediately after the Z-Cha-OH coupling step is complete.

StageSolventVol (mL/g resin)TimeCyclesMechanism of Action
1 DMF (Dimethylformamide)10 mL2 min3xBulk Removal: Removes the majority of soluble coupling reagents (HATU/DIC) and polar byproducts.
2 DCM (Dichloromethane)10 mL2 min3xMaximal Swelling: DCM swells Polystyrene resin ~1.5x more than DMF, expanding pores to release trapped Z-Cha-OH.
3 NMP (N-Methyl-2-pyrrolidone)10 mL3 min2xHydrophobic Solubilization: NMP is superior to DMF for solubilizing hydrophobic aggregates and preventing beta-sheet formation.
4 DMF 10 mL1 min2xEquilibration: Returns the resin to the standard polarity for the next deprotection or cleavage step.

Critical Note: Do NOT use Methanol (MeOH) or Ethanol during these intermediate washes. Alcohols cause polystyrene beads to shrink/collapse, effectively trapping the hydrophobic Z-Cha-OH inside the polymer matrix.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Workflow

The following diagram illustrates the decision logic for handling difficult Z-Cha-OH couplings.

Z_Cha_Optimization Start Z-Cha-OH Coupling Complete Wash_Std Standard Wash (3x DMF) Start->Wash_Std Kaiser Kaiser/Chloranil Test Wash_Std->Kaiser Result_Pos Positive (Blue/Dark) Kaiser->Result_Pos Incomplete Result_Neg Negative (Yellow/Clear) Kaiser->Result_Neg Complete Agg_Check Check for Aggregation (Resin Volume Loss?) Result_Pos->Agg_Check Next_Step Proceed to Next Step (or Cleavage) Result_Neg->Next_Step Opt_Wash Execute 'Resin Breathing' Protocol (DCM/NMP) Agg_Check->Opt_Wash No (Just Sticky) Magic_Mix Recouple with Magic Mixture (DCM/DMF/NMP + Chaotrope) Agg_Check->Magic_Mix Yes (Aggregation) Opt_Wash->Kaiser Retest Magic_Mix->Wash_Std

Caption: Decision tree for managing Z-Cha-OH coupling efficiency and washing validation.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is my Kaiser test positive even after extensive washing? A: Z-Cha-OH is prone to non-specific adsorption . The hydrophobic Z-group sticks to the polystyrene resin backbone.

  • Diagnosis: If the beads are light blue (rather than dark blue) and the solution is clear, it is likely adsorbed amino acid, not uncoupled amine.

  • Solution: Perform a "Pre-Wash" with 1% DBU in DMF for 2 minutes (if Fmoc is NOT present on the N-terminus) or use the DCM/NMP protocol in Module 1. The DBU helps disrupt hydrogen bonding.

Q2: Can I use Z-Cha-OH in Fmoc chemistry? A: Yes, but typically as the final amino acid.

  • The Z (Benzyloxycarbonyl) group is not removed by Piperidine (Fmoc deprotection reagent).

  • It is stable to TFA (cleavage cocktail).

  • It requires strong acid (HF/TFMSA) or Hydrogenolysis for removal.

  • If you need to extend the chain after Cha, use Fmoc-Cha-OH instead.

Q3: The resin volume decreased significantly after adding Z-Cha-OH. Is this normal? A: No. Resin shrinkage indicates aggregation or solvent incompatibility .

  • Cause: The hydrophobic Cha side chains are clustering together to exclude the polar DMF solvent (hydrophobic collapse).

  • Fix: Switch the solvent system to NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DCM/DMF (1:1) .[1] These solvents solvate hydrophobic chains better than pure DMF, maintaining resin swell.

Q4: What is the "Magic Mixture" for Z-Cha-OH coupling? A: To overcome steric hindrance and aggregation:

  • Solvent: DCM:DMF:NMP (1:1:1)[1]

  • Activator: HATU / HOAt (more powerful than HBTU/HOBt)[1]

  • Additive: 0.1M LiCl or KSCN (Chaotropic salts that disrupt beta-sheets).

Module 4: Comparative Solvent Data

The table below highlights why switching solvents is necessary for Z-Cha-OH.

SolventPolystyrene Swelling (mL/g)Z-Cha-OH SolubilityRecommended Use
DCM 6.0 - 8.0 (High)HighSwelling Step: Opens resin pores to release trapped reagent.
DMF 4.0 - 5.0 (Moderate)ModerateWashing Step: Standard removal of polar byproducts.
MeOH < 2.0 (Collapsed)LowNever Use: Traps Z-Cha-OH inside the resin.
NMP 5.0 - 6.0 (Good)Excellent Solubilization: Best for dissolving hydrophobic aggregates.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

  • Albericio, F., & Tulla-Puche, J. (2024). The Power of Solvents in Solid-Phase Peptide Synthesis.[2][3] Royal Society of Chemistry (RSC). Link

  • BenchChem. (2025).[1][4][5] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. BenchChem Protocols.[1][4] Link

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Library. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Quantifying Z-Cha-OH.DCHA Content

Part 1: The Analytical Challenge Z-Cha-OH.DCHA (CAS: 203057-69-0) is a critical non-natural amino acid intermediate, notably used in the synthesis of HCV protease inhibitors like Telaprevir and Boceprevir . The analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

Z-Cha-OH.DCHA (CAS: 203057-69-0) is a critical non-natural amino acid intermediate, notably used in the synthesis of HCV protease inhibitors like Telaprevir and Boceprevir .

The analytical challenge lies in its nature as a salt complex . In solution, the hydrophobic Z-Cha-OH anion and the dicyclohexylamine (DCHA) cation dissociate. A robust quantification strategy must distinguish between the active building block (Z-Cha-OH), the counter-ion (DCHA), and process impurities (e.g., free Cyclohexylalanine, Benzyl alcohol, or Z-Cl).

While Potentiometric Titration is the industry standard for "Assay" (stoichiometric purity), it lacks specificity. RP-HPLC is the superior choice for "Purity" (impurity profiling) and specific content quantification. This guide compares these approaches and provides a validated HPLC protocol.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

The following table contrasts the three primary methodologies used for Z-Cha-OH.DCHA analysis.

FeatureMethod A: RP-HPLC (Recommended) Method B: Non-Aqueous Titration Method C: qNMR
Primary Utility Specific Purity & Assay . Quantifies Z-Cha-OH and separates impurities.[1]Stoichiometric Assay . Measures total acid/base content.[2]Structural ID & Molar Ratio . Confirms Z-Cha:DCHA ratio (1:1).
Specificity High . Resolves Z-Cha-OH from DCHA, Z-Cl, and stereoisomers.Low . Cannot distinguish Z-Cha-OH from other acidic impurities or DCHA from other amines.High . Distinct signals for aromatic (Z) and cyclohexyl protons.[1]
Precision (RSD) < 1.0%< 0.5% (Superior for bulk assay)~1-2%
Throughput High (Automated)Medium (Manual/Semi-auto)Low
Limitations DCHA is polar/UV-weak; requires specific mobile phase to elute DCHA away from void.Blind to non-acidic/basic impurities.Expensive instrumentation; not routine for QC.
Decision Logic for Method Selection

MethodSelection Start Start: Sample Analysis Goal Define Goal Start->Goal BulkAssay Bulk Assay / Stoichiometry? Goal->BulkAssay Quantify Salt Impurity Impurity Profiling? Goal->Impurity Detect Side-products ID Structural Confirmation? Goal->ID Verify Structure Titration Method B: Titration (Perchloric Acid) BulkAssay->Titration Yes (Routine) HPLC Method A: RP-HPLC (C18 / Acidic MP) Impurity->HPLC Yes (Required) NMR Method C: H-NMR (DMSO-d6) ID->NMR Yes (R&D)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 3: The Recommended HPLC Method

Mechanistic Insight

In a Reverse-Phase (RP) system, we must manage the dissociation of the salt:



  • DCHA (Amine): In an acidic mobile phase (pH ~2.5), DCHA is fully protonated (

    
    ). It is highly polar and will elute near the void volume (
    
    
    
    ). It has weak UV absorbance (detectable at 205-210 nm but invisible at 254 nm).
  • Z-Cha-OH (Acid): The acidic mobile phase suppresses the ionization of the carboxylic acid (

    
    ), making the molecule neutral and hydrophobic. It retains strongly on the C18 column due to the Z-group (benzyl) and the cyclohexyl ring.
    

Critical Success Factor: You must use an acidic mobile phase (TFA or Phosphate pH 2.5) to prevent peak tailing of the Z-Cha-OH and to ensure DCHA elutes reproducibly.

Method Parameters[2][3][4][5][6][7]
ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic hold for DCHA)2-20 min: 30%

90% B (Linear ramp)20-25 min: 90% B (Wash)25.1 min: 30% B (Re-equilibration)
Detector UV at 215 nm (for DCHA + Z-Cha) and 254 nm (Specific for Z-Cha-OH)
Column Temp 40°C (Improves mass transfer for cyclohexyl group)
Injection Vol 10 µL
Diluent 50:50 ACN:Water
Representative Performance Data (Validation Criteria)

The following data represents typical acceptance criteria for this method, derived from analogous Z-amino acid validations [1, 2].

  • Retention Times (Approximate):

    • DCHA: ~2.5 - 3.0 min (Void marker)

    • Z-Cha-OH: ~14.5 min

  • Linearity (Z-Cha-OH):

    
     over range 50% - 150% target concentration.
    
  • Precision (Repeatability): RSD

    
     1.0% for 6 replicate injections.
    
  • Resolution (

    
    ):  > 2.0 between Z-Cha-OH and nearest impurity (e.g., Z-L-Phe-OH or Z-D-Cha-OH).
    
  • LOD/LOQ: ~0.05% / 0.15% (w/w).

Part 4: Step-by-Step Experimental Protocol

Phase 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane.[3]

  • Standard Preparation (0.5 mg/mL):

    • Accurately weigh 50.0 mg of Z-Cha-OH.DCHA Reference Standard into a 100 mL volumetric flask.

    • Add 10 mL ACN to dissolve (sonicate if necessary).

    • Dilute to volume with Mobile Phase A. Note: The salt will dissociate; the solution is stable.

  • Sample Preparation:

    • Prepare duplicate samples of the test material using the same procedure as the standard.

Phase 2: System Suitability Test (SST)

Before running samples, inject the Standard solution 6 times.

  • Requirement 1: RSD of Z-Cha-OH peak area ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.0%.
    
  • Requirement 2: Tailing factor (

    
    ) for Z-Cha-OH 
    
    
    
    1.5.
  • Requirement 3: Theoretical Plates (

    
    ) > 5000.
    
Phase 3: Data Analysis

Calculate the assay of Z-Cha-OH (free acid basis) using the following formula:



Where:

  • 
     = Peak area of Z-Cha-OH in Sample/Standard.
    
  • 
     = Weight of Sample/Standard (mg).
    
  • 
     = Purity of Standard (as is).
    
  • 
     = Molecular weight of Z-Cha-OH (305.37  g/mol ).
    
  • 
     = Molecular weight of Z-Cha-OH.DCHA (486.69  g/mol ).
    

Part 5: Troubleshooting & Optimization

Separation Mechanism Diagram

HPLC_Mechanism Input Injection: Z-Cha-OH.DCHA MP Mobile Phase (pH 2.2) Input->MP Dissociation Column C18 Column Interaction MP->Column DCHA_Path DCHA -> Protonated (NH2+) Polar -> No Retention Column->DCHA_Path ZCha_Path Z-Cha-OH -> Neutral (COOH) Hydrophobic -> Strong Retention Column->ZCha_Path Result Chromatogram: DCHA (tR ~3min) | Z-Cha-OH (tR ~15min) DCHA_Path->Result ZCha_Path->Result

Figure 2: Mechanistic separation of the salt components under acidic RP-HPLC conditions.

Common Issues
  • DCHA Peak Tailing:

    • Cause: Interaction of the amine with residual silanols on the column.

    • Fix: Ensure Mobile Phase A pH is < 3.[3]0. Add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base if tailing persists (though Phosphate usually suffices).

  • Split Peak for Z-Cha-OH:

    • Cause: Sample solvent too strong (too much ACN).

    • Fix: Ensure diluent matches the initial gradient conditions (30-50% ACN).

  • Ghost Peaks:

    • Cause: Benzyl alcohol (degradation product of Z-group) or Z-Cl carryover.

    • Fix: Extend the gradient wash step (90% B) to 10 minutes.

References

  • MDPI. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method. Journal of Separation Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Canadian Center of Science and Education. (2012).[2] Comparison of Chromatographic and Titrimetric Methods for the Determination of α-amino Nitrogen. Journal of Food Research. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Z-Cha-OH.DCHA and Boc-Cha-OH in Peptide Synthesis

A Senior Application Scientist's Guide to Reactivity, Strategic Selection, and Experimental Best Practices In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reactivity, Strategic Selection, and Experimental Best Practices

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, L-Cyclohexylalanine (Cha), a bulky and lipophilic analog of phenylalanine, has gained significant traction. The choice of Nα-protecting group for Cha, most commonly the benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group, is a critical decision that dictates the synthetic strategy and profoundly impacts coupling efficiency, deprotection, and the potential for side reactions. This guide provides an in-depth comparison of Z-Cha-OH.DCHA and Boc-Cha-OH, offering experimental insights and strategic recommendations for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Reactivity Differences

The selection between Z-Cha-OH and Boc-Cha-OH extends beyond mere preference, as their inherent chemical properties give rise to distinct behaviors in peptide synthesis. The Z-group, introduced by Bergmann and Zervas, and the Boc-group, a cornerstone of Merrifield's solid-phase methodology, offer different approaches to Nα-protection.

FeatureZ-Cha-OH.DCHABoc-Cha-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Typical Form Dicyclohexylammonium (DCHA) salt, crystalline solidOften a free acid (can be oily) or DCHA salt for improved handling
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH)Moderate to strong acids (e.g., Trifluoroacetic Acid - TFA)
Primary Application Primarily solution-phase peptide synthesisPredominantly solid-phase peptide synthesis (SPPS), also used in solution-phase
Key Advantage Stability to a wide range of reagents, useful in fragment condensationOrthogonality with base-labile protecting groups, automation-friendly in SPPS
Potential Challenge Harsh deprotection conditions, potential for catalyst poisoningRepeated acid exposure can lead to side-chain degradation in long sequences

The Influence of the Cyclohexyl Side Chain: Steric Hindrance and Lipophilicity

The cyclohexyl moiety of Cha introduces significant steric bulk adjacent to the peptide backbone. This bulk can impede both the coupling of the amino acid and the subsequent deprotection of the Nα-protecting group. While direct comparative studies on the coupling efficiency of Z-Cha-OH versus Boc-Cha-OH are not abundant in publicly available literature, general principles of peptide synthesis suggest that the steric hindrance of the Cha side chain can lead to slower and less efficient coupling reactions.[1][2]

The increased lipophilicity imparted by the cyclohexyl ring can enhance the peptide's ability to interact with hydrophobic regions of target proteins and cross cell membranes.[3][4] However, this hydrophobicity can also lead to aggregation of the growing peptide chain during solid-phase synthesis, particularly in hydrophobic sequences.[5] This aggregation can hinder reagent access and lead to incomplete reactions.

Reactivity in Peptide Coupling: A Mechanistic Perspective

The fundamental reaction in peptide synthesis is the formation of an amide bond between the activated carboxyl group of one amino acid and the free amine of another. The nature of the Nα-protecting group influences this process primarily through its effect on the nucleophilicity of the reacting amine after deprotection.

Activation and Coupling of Z-Cha-OH and Boc-Cha-OH

Both Z-Cha-OH and Boc-Cha-OH require activation of their carboxyl group to facilitate coupling. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.[5][6] More potent uronium/aminium reagents like HATU or HBTU are also frequently employed, especially for sterically hindered couplings.[6][7]

Coupling_Activation cluster_Z Z-Cha-OH Pathway cluster_Boc Boc-Cha-OH Pathway Z_Cha Z-Cha-OH Z_Active Activated Z-Cha* Z_Cha->Z_Active Activator (e.g., DCC/HOBt) Z_Peptide Z-Peptide Z_Active->Z_Peptide H₂N-Peptide Boc_Cha Boc-Cha-OH Boc_Active Activated Boc-Cha* Boc_Cha->Boc_Active Activator (e.g., HATU) Boc_Peptide Boc-Peptide Boc_Active->Boc_Peptide H₂N-Peptide-Resin

The bulky nature of the cyclohexylalanine side chain may necessitate the use of more powerful activating reagents or longer reaction times to achieve complete coupling, regardless of the protecting group.[7]

Deprotection Strategies: A Defining Difference

The most significant practical distinction between Z-Cha-OH and Boc-Cha-OH lies in their deprotection chemistry. This difference is the foundation of their application in different peptide synthesis strategies.

Z-Group Removal: Hydrogenolysis and Strong Acids

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This method is generally mild and does not affect most other protecting groups. However, it is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst. Alternatively, the Z-group can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), although these are harsh conditions that can lead to side reactions.[8]

Boc-Group Removal: Acidolysis

The tert-butyloxycarbonyl (Boc) group is labile to moderately strong acids.[9] In solid-phase peptide synthesis, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.[9] The mechanism involves the formation of a stable tert-butyl cation.[9] This acid-lability is the cornerstone of the Boc/Bzl (benzyl-based side-chain protection) strategy in SPPS.[10]

Deprotection_Mechanisms cluster_Z_deprotection Z-Group Deprotection cluster_Boc_deprotection Boc-Group Deprotection Z_Protected Z-NH-Peptide Z_Deprotected H₂N-Peptide + Toluene + CO₂ Z_Protected->Z_Deprotected H₂ / Pd-C Boc_Protected Boc-NH-Peptide-Resin Boc_Deprotected H₃N⁺-Peptide-Resin + Isobutylene + CO₂ Boc_Protected->Boc_Deprotected TFA / DCM

The Role of the DCHA Salt

Both Z-Cha-OH and Boc-Cha-OH are often supplied as their dicyclohexylammonium (DCHA) salts. The formation of a DCHA salt serves several practical purposes:

  • Improved Crystallinity and Handling: Many N-protected amino acids are oils or amorphous solids that can be difficult to handle and purify. The DCHA salt is typically a stable, crystalline solid, which simplifies purification by recrystallization and improves shelf-life.

  • Suppression of Side Reactions: The salt form protects the free carboxylic acid, which can potentially participate in side reactions during storage.

Before use in a coupling reaction, the DCHA salt must be converted back to the free acid. This is typically achieved by an acid wash, for example, with an aqueous solution of potassium bisulfate or phosphoric acid, followed by extraction of the free N-protected amino acid into an organic solvent.

Potential Side Reactions and Mitigation Strategies

Peptide synthesis is often accompanied by side reactions that can reduce the yield and purity of the target peptide. The choice of protecting group and the presence of the bulky Cha residue can influence the prevalence of these side reactions.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the carboxyl group.[5] While both Z and Boc protecting groups are urethane-type and generally offer good protection against racemization, the risk is never zero, especially with prolonged activation times or the use of certain coupling reagents. The addition of HOBt or its analogs is a standard practice to minimize racemization.[5]

Incomplete Coupling and Deprotection

Due to the steric hindrance of the cyclohexylalanine side chain, both coupling and deprotection reactions may be incomplete.[2][7]

Mitigation Strategies:

  • For Coupling:

    • Use of more potent coupling reagents (e.g., HATU, HCTU).[7]

    • Double coupling (repeating the coupling step).

    • Increased reaction temperature (thermally assisted coupling).[7]

    • Longer coupling times.[7]

  • For Deprotection:

    • Extended deprotection times.

    • For Boc-SPPS, using a higher concentration of TFA.

Side Reactions during Boc Deprotection

The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to alkylation of sensitive residues like tryptophan or methionine.[10] This is typically mitigated by the addition of scavengers, such as dithiothreitol (DTT) or thioanisole, to the deprotection solution.

Experimental Protocols

Liberation of the Free Acid from the DCHA Salt
  • Suspend the Z-Cha-OH.DCHA or Boc-Cha-OH.DCHA salt in ethyl acetate.

  • Add a 10% aqueous solution of KHSO₄ and stir until the solid dissolves completely.

  • Separate the organic layer and wash it sequentially with 10% KHSO₄ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the free acid.

Representative Coupling Protocol in SPPS (Boc-Cha-OH)
  • Swell the resin (e.g., MBHA resin) in dichloromethane (DCM).

  • Deprotect the N-terminal Boc group with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM, followed by a neutralization step with 5% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM.

  • In a separate vessel, pre-activate Boc-Cha-OH (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).

  • Add the activated amino acid solution to the resin and couple for 2-4 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM to prepare for the next cycle.

Conclusion and Recommendations

The choice between Z-Cha-OH.DCHA and Boc-Cha-OH is fundamentally a choice of synthetic strategy, driven by the overall goals of the peptide synthesis project.

  • Z-Cha-OH.DCHA is a valuable reagent for solution-phase synthesis , particularly for the preparation of peptide fragments that will be used in subsequent condensation reactions. Its stability to a broad range of reagents is a key advantage in multi-step solution-phase syntheses.

  • Boc-Cha-OH is the preferred choice for solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. The ease of deprotection with TFA makes it highly amenable to the automated, cyclical nature of SPPS.

For researchers incorporating the sterically demanding cyclohexylalanine residue, careful optimization of coupling and deprotection steps is paramount. The use of potent coupling reagents, extended reaction times, and diligent monitoring of reaction completion are essential for success. The enhanced lipophilicity that Cha imparts on peptides is a double-edged sword, offering potential therapeutic benefits but also posing a risk of aggregation during synthesis. Careful selection of solvents and, in some cases, the use of aggregation-disrupting additives may be necessary.[5][11]

By understanding the distinct reactivity profiles and handling requirements of Z-Cha-OH.DCHA and Boc-Cha-OH, researchers can make informed decisions to navigate the challenges of synthesizing cyclohexylalanine-containing peptides and unlock their therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis.
  • Universidad Continental. (n.d.). Side reactions in peptide synthesis.
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  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • PubMed. (n.d.).
  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.
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  • PubMed. (n.d.). Side reactions in peptide synthesis. VII.
  • (n.d.).
  • ACS Publications. (2020, October 19).
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  • (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Young, J., Huang, A., et al. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • PMC. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
  • Benchchem. (n.d.). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Stynthesis Contents.
  • PMC. (2011, August 25). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). A Comparative Guide to Boc-Tyr(Boc)
  • RSC Publishing. (n.d.). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Identification of Z-Cha-OH Derivatives

In the landscape of pharmaceutical development and peptide chemistry, the unambiguous structural characterization of novel synthetic intermediates is a cornerstone of success. Z-Cha-OH (N-benzyloxycarbonyl-cyclohexyl-L-a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and peptide chemistry, the unambiguous structural characterization of novel synthetic intermediates is a cornerstone of success. Z-Cha-OH (N-benzyloxycarbonyl-cyclohexyl-L-alanine) and its derivatives represent a critical class of protected amino acids, valued for their unique conformational properties imparted by the bulky cyclohexyl side chain.[1] The benzyloxycarbonyl (Z or Cbz) group, a staple in peptide synthesis, provides essential protection for the amine functionality.[2] However, the structural complexity of these molecules necessitates a robust analytical strategy for their identification and characterization.

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of Z-Cha-OH derivatives. We will move beyond procedural lists to explore the rationale behind instrumental choices, offering a framework for developing self-validating analytical protocols grounded in first principles.

The Analytical Imperative: Ionization of Z-Cha-OH Derivatives

The first critical step in any MS analysis is the gentle and efficient conversion of the analyte from a condensed phase to a gas-phase ion. For moderately polar and thermally labile molecules like Z-Cha-OH derivatives, "soft" ionization techniques are paramount to preserve the intact molecular ion for accurate mass determination.

Electrospray Ionization (ESI): The Gold Standard for LC-MS

Electrospray ionization (ESI) is the preeminent technique for analytes in solution, making it ideal for coupling with liquid chromatography (LC).[3] Its mechanism, which involves creating a fine spray of charged droplets from which ions are liberated, is exceptionally gentle, minimizing in-source fragmentation.[4]

  • Expertise & Experience: The carboxylic acid and carbamate moieties in Z-Cha-OH derivatives make them readily amenable to ionization by ESI. In positive-ion mode, protonation typically occurs at the nitrogen atom of the carbamate linkage, yielding a strong [M+H]⁺ signal. In negative-ion mode, deprotonation of the carboxylic acid yields an [M-H]⁻ ion. The choice of mode depends on the specific derivative and mobile phase conditions, but positive-ion mode is often preferred for subsequent fragmentation studies. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a standard practice to promote robust protonation and enhance signal intensity.[5]

Matrix-Assisted Laser Desorption/Ionization (MALDI): An Alternative for High Throughput

MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes both matrix and analyte.[6] While traditionally dominant in the analysis of large biomolecules like proteins, its utility for small molecules is established, particularly for rapid screening.[7]

  • Trustworthiness: A significant challenge in using MALDI for small molecules (<800 Da) is the potential for interference from matrix-related ions in the low-mass region of the spectrum.[8][9] This can suppress the analyte signal and complicate interpretation. Therefore, while MALDI-TOF can provide rapid and accurate mass measurements, ESI is generally the more reliable and sensitive choice for detailed structural elucidation of individual Z-Cha-OH derivatives, especially when coupled with chromatography.

Table 1: Comparative Analysis of Ionization Techniques for Z-Cha-OH Derivatives

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged liquid droplets.Laser-induced desorption from a solid matrix.[6]
Coupling Seamlessly couples with Liquid Chromatography (LC-MS).Typically an offline technique; LC-MALDI is possible but less common.
Typical Ion [M+H]⁺ or [M-H]⁻, minimal fragmentation.Primarily [M+H]⁺, potential for some in-source decay.
Key Advantage High sensitivity, low chemical noise, ideal for structural studies.[10]High throughput, tolerance to some buffers and salts.
Key Limitation Less tolerant to high salt concentrations.Matrix interference in low m/z range, potential for inhomogeneous crystallization.[9]
Primary Use Case Definitive identification and quantification of individual derivatives.Rapid mass confirmation, high-throughput screening.

Unveiling the Structure: Tandem Mass Spectrometry (MS/MS)

Determining the molecular weight of a compound is only the first step. To confirm its identity and distinguish it from isomers, we must probe its structure. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose.[11][12] It involves isolating the molecular ion (precursor ion), inducing fragmentation, and analyzing the resulting product ions.

G cluster_workflow Tandem Mass Spectrometry (MS/MS) Workflow MS1 MS-1: Full Scan (Detect Precursor Ion, e.g., [M+H]+) Isolation Quadrupole Isolation (Selects only the [M+H]+ ion) MS1->Isolation CID Collision Cell (CID) (Fragment precursor with inert gas, e.g., N2 or Ar) Isolation->CID MS2 MS-2: Product Ion Scan (Detect fragment ions) CID->MS2 Interpretation Structural Interpretation (Relate mass losses to substructures) MS2->Interpretation

Caption: Conceptual workflow of a tandem mass spectrometry experiment for structural elucidation.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Collision-Induced Dissociation (CID) is the most common fragmentation method, where precursor ions are collided with an inert gas, converting kinetic energy into internal energy that causes bonds to break.[13] The fragmentation of Z-protected amino acids is generally predictable and follows chemically logical pathways.

For a protonated Z-Cha-OH molecule, key fragmentation events include:

  • Loss of Toluene: A neutral loss of 92 Da corresponding to toluene (C₇H₈) from the Z-group.

  • Loss of the Benzyl Group: Formation of a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).

  • Decarboxylation: A neutral loss of 44 Da (CO₂) from the carboxylic acid terminus.

  • Combined Losses: Sequential or combined losses, such as the loss of water (18 Da) and carbon monoxide (28 Da), are also common.

By analyzing the mass differences between the precursor ion and the product ions, one can piece together the molecular structure with high confidence. This fragmentation pattern serves as a unique chemical fingerprint.[14]

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy, typically better than 5 parts-per-million (ppm).[15][16] This capability is essential for moving from a possible molecular formula to an unambiguous elemental composition.[17] For example, two different compounds might have the same nominal mass of 321 Da, but HRMS could distinguish between C₁₈H₂₃N₃O₃ (exact mass 321.1739) and C₁₇H₂₁NO₆ (exact mass 321.1369).

Table 2: Illustrative HRMS Data for a Hypothetical Z-Cha-OH Derivative

Proposed StructureMolecular FormulaTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)
Z-Cha-OCH₃C₁₈H₂₅NO₄320.1805320.1811+1.9
Z-Cha-NHCH₃C₁₈H₂₆N₂O₃319.2016319.2012-1.3

This level of mass accuracy, when combined with the structural information from MS/MS, provides definitive evidence for the identity of a synthesized compound.

A Validated Protocol for LC-MS/MS Analysis

This section outlines a robust, step-by-step methodology for the analysis of Z-Cha-OH derivatives.

G cluster_protocol LC-MS/MS Experimental Protocol Flow Sample Sample Preparation 1. Dissolve sample in 50:50 ACN:H₂O 2. Add 0.1% Formic Acid 3. Final conc. ~1 µg/mL 4. Filter (0.22 µm) LC LC Separation Column: C18 (e.g., 2.1x100mm) Mobile Phase A: 0.1% FA in H₂O Mobile Phase B: 0.1% FA in ACN Gradient: 10-95% B over 15 min Sample->LC MS_Acq MS Acquisition Source: ESI (+) Scan 1: Full MS (m/z 100-1000) Scan 2: Data-Dependent MS/MS (Top 3 most intense ions) LC->MS_Acq Data Data Analysis 1. Confirm [M+H]+ mass (HRMS) 2. Analyze MS/MS spectra 3. Correlate fragments to structure MS_Acq->Data

Caption: A streamlined workflow for the analysis of Z-Cha-OH derivatives from sample to data.

4.1. Sample Preparation:

  • Solubilization: Dissolve the synthesized derivative in a 50:50 mixture of acetonitrile and deionized water to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Acidification: Add formic acid to a final concentration of 0.1% (v/v) to ensure efficient protonation.

  • Clarification: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

4.2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 10% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: An HRMS instrument such as a Q-TOF or Orbitrap.

  • Ion Source: ESI in positive ion mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA), acquiring a full MS1 scan followed by MS/MS scans of the top 3-5 most abundant precursor ions.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 15-45 eV) to ensure a rich fragmentation spectrum.

Conclusion

The robust and unambiguous identification of Z-Cha-OH derivatives is a critical task in modern chemical and pharmaceutical research. A multi-faceted approach leveraging the strengths of different mass spectrometry techniques provides the highest degree of analytical confidence. By combining the gentle ionization of ESI with the precise mass measurements of HRMS and the detailed structural insights from MS/MS, researchers can definitively characterize their synthesized molecules. The protocols and principles outlined in this guide serve as a foundational strategy, ensuring both the accuracy and integrity of the analytical results.

References

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Comparative

Comparison of Z-Cha-OH.DCHA and Fmoc-Cha-OH in SPPS

Technical Comparison: Z-Cha-OH.DCHA vs. Fmoc-Cha-OH in Solid-Phase Peptide Synthesis Executive Summary In the context of Solid-Phase Peptide Synthesis (SPPS), the choice between Z-Cha-OH.DCHA and Fmoc-Cha-OH is dictated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Z-Cha-OH.DCHA vs. Fmoc-Cha-OH in Solid-Phase Peptide Synthesis

Executive Summary

In the context of Solid-Phase Peptide Synthesis (SPPS), the choice between Z-Cha-OH.DCHA and Fmoc-Cha-OH is dictated primarily by the synthesis strategy (Boc vs. Fmoc) and secondarily by material handling requirements (Salt vs. Free Acid).[1][2]

  • Fmoc-Cha-OH is the industry standard for modern, automated SPPS.[1][2] It offers "plug-and-play" compatibility with base-labile deprotection protocols and requires no pre-processing.[1][2]

  • Z-Cha-OH.DCHA is a specialized reagent used primarily in Boc-chemistry SPPS (often as a terminal residue) or solution-phase hybrid synthesis.[1][2] It requires a mandatory "desalting" step to remove the dicyclohexylamine (DCHA) counterion before coupling, adding labor and complexity to the workflow.[2]

Physicochemical Properties & Material Handling

The most immediate operational difference lies in the physical form of the starting material. Cyclohexylalanine (Cha) derivatives are often lipophilic oils in their free acid form; manufacturers convert them to salts (DCHA) to ensure crystallinity and shelf stability.[2]

FeatureZ-Cha-OH.DCHA Fmoc-Cha-OH
Chemical Name N-α-Benzyloxycarbonyl-L-cyclohexylalanine dicyclohexylammonium saltN-α-Fluorenylmethoxycarbonyl-L-cyclohexylalanine
Physical Form Crystalline Solid (Salt)Crystalline Powder (Free Acid)
Shelf Stability High. The DCHA salt stabilizes the molecule against degradation and moisture.[1][2]Moderate/High. Generally stable, but free acids can be more hygroscopic.[1][2]
Solubility Soluble in MeOH, EtOH, DCM (requires desalting for reaction).[1][2]Soluble in DMF, NMP, DCM.[1][2]
Pre-Processing Mandatory Desalting. Must be converted to free acid before use to prevent amine contamination.[1][2]None. Ready for direct weighing and dissolution.[1][2]
The DCHA Salt Challenge

Dicyclohexylamine (DCHA) is a secondary amine.[2] If Z-Cha-OH.DCHA is used directly in a coupling reaction without desalting:

  • Stoichiometry Errors: The DCHA mass inflates the apparent weight, leading to under-dosing of the amino acid.[1][2]

  • Side Reactions: Free DCHA can react with activated esters or compete with the resin-bound amine, leading to capping or contaminants.[1][2]

Strategic Compatibility: Fmoc vs. Z/Boc[1][2][3]

The protecting group (Z vs. Fmoc) dictates the entire synthesis logic.[2]

Fmoc-Cha-OH (The Modern Standard)
  • Strategy: Fmoc/tBu.

  • Deprotection: 20% Piperidine in DMF (Base Labile).[1][2]

  • Cleavage: TFA (Acid Labile).[1][2]

  • Role: Used for internal or terminal Cha residues in standard automated synthesis.[1][2]

  • Advantages: Orthogonal to acid-labile side chains; no HF required.[1][2]

Z-Cha-OH.DCHA (The Specialized Tool)
  • Strategy: Boc/Benzyl or Hybrid.

  • Deprotection: HF (Hydrogen Fluoride), HBr/AcOH, or Hydrogenolysis (

    
    ).[1][2]
    
  • Role in SPPS:

    • Terminal Capping: Used as the final amino acid in a Boc-SPPS sequence if a Z-protected N-terminus is required for downstream assays.[1][2]

    • Boc-Chemistry: Can be used in Boc protocols, but Z is generally stable to TFA (used for Boc removal).[1][2][3] It is removed during the final HF cleavage.[2]

  • Incompatibility: Cannot be used as an internal residue in Fmoc SPPS because the Z-group is not removed by piperidine, and removing it with H2/HF is incompatible with the growing peptide-resin anchor.[1]

Experimental Protocols

Protocol A: "Springing the Salt" (Desalting Z-Cha-OH.DCHA)

Context: This must be performed immediately prior to coupling.[1][2]

  • Dissolution: Suspend Z-Cha-OH.DCHA (1.0 eq) in Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer to a separatory funnel. Wash 3x with 5% aqueous

    
     (or 10% Citric Acid).[1][2]
    
    • Mechanism:[1][2][][5][6] The acid protonates the DCHA amine, forcing it into the aqueous layer (

      
      ). The Z-Cha-OH free acid remains in the organic layer.[1][2]
      
  • Extraction: Wash the organic layer 1x with Brine (

    
    ) to remove excess water.[1][2]
    
  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    .[1][2] Filter.
  • Isolation: Evaporate solvent under reduced pressure (Rotavap). Result is usually a viscous oil (Z-Cha-OH Free Acid).[1][2]

  • Usage: Redissolve immediately in DMF/DCM for coupling.

Protocol B: Coupling Cha (Steric Management)

Context: The cyclohexyl group is bulky (similar to Phenylalanine but more hydrophobic).[2] Steric hindrance can slow coupling.[1][2][7]

  • Reagents: Use HATU/HOAt or DIC/Oxyma Pure .[1][2] Avoid standard HBTU if the sequence is difficult.

  • Conditions:

    • Fmoc-Cha-OH: 3-4 eq. Amino Acid, 3-4 eq. HATU, 6-8 eq. DIPEA in DMF.[1][2][7][8]

    • Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).

    • Racemization Control: Cha is prone to racemization due to the electron-donating nature of the alkyl side chain combined with sterics.[1] Use Collidine instead of DIPEA if racemization is observed.[1][2][5][9]

Visualization of Workflows

Figure 1: Reagent Preparation & Selection Logic

G Start Select Cha Source Z_Salt Z-Cha-OH.DCHA (Salt Form) Start->Z_Salt Fmoc_Acid Fmoc-Cha-OH (Free Acid) Start->Fmoc_Acid Decision Is Desalting Required? Z_Salt->Decision Ready Ready for Coupling Fmoc_Acid->Ready Direct Use Process Desalting Protocol: 1. Dissolve in EtOAc 2. Wash w/ KHSO4 3. Isolate Oil Decision->Process YES (Essential) Process->Ready Strategy_Fmoc Fmoc SPPS Strategy (Base Labile) Ready->Strategy_Fmoc If Fmoc-Cha Strategy_Boc Boc SPPS / Solution (Acid/HF Labile) Ready->Strategy_Boc If Z-Cha

Caption: Workflow distinguishing the "Ready-to-Use" Fmoc pathway from the processing-intensive Z-Cha.DCHA pathway.

Comparative Data Summary

MetricFmoc-Cha-OHZ-Cha-OH.DCHA
Coupling Efficiency High (>99%) (Free acid allows precise stoichiometry).[1][2]Variable. Depends on the quality of the desalting step.[2] Residual DCHA lowers yield.[1][2]
Racemization Risk Low/Moderate. Urethane protection (Fmoc) suppresses oxazolone formation.[1][2]Moderate. Acidic desalting steps must be kept cold (0°C) to prevent acid-catalyzed racemization.[1][2]
Atom Economy High. No waste from counter-ions.[1][2]Low. ~35% of the weight is DCHA, which is discarded.[2]
Cost Efficiency Higher initial price per gram.[1][2]Lower initial price, but higher labor/solvent cost.[1][2]

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [2]

  • Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid.

  • BenchChem Application Notes. (2025). Fmoc-Cha-OH in Solid-Phase Peptide Synthesis. [2]

  • Albericio, F. (2000).[1][2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2]

Sources

Validation

Comparative Guide: TLC Visualization Strategies for Z-Cha-OH.DCHA

Executive Summary Z-Cha-OH.DCHA (N-benzyloxycarbonyl-beta-cyclohexyl-L-alanine dicyclohexylamine salt) is a critical building block in the synthesis of thrombin inhibitors and other peptidomimetics.[1] Its analysis via T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Cha-OH.DCHA (N-benzyloxycarbonyl-beta-cyclohexyl-L-alanine dicyclohexylamine salt) is a critical building block in the synthesis of thrombin inhibitors and other peptidomimetics.[1] Its analysis via Thin Layer Chromatography (TLC) presents a unique "invisible impurity" challenge: the salt often dissociates on silica gel, leading to two distinct spots with radically different detection properties.[1]

This guide objectively compares visualization techniques to establish a Gold Standard Protocol . We demonstrate that relying solely on UV detection leads to false purity assessments, as the counter-ion (DCHA) is UV-silent.[1] A dual-mode visualization strategy is required for scientific rigor.

Part 1: The Analytical Challenge (Chemical Context)

To visualize this compound effectively, one must understand the three distinct chemical moieties present and their response to detection methods.[1]

ComponentChemical FunctionalityUV Activity (254 nm)Ninhydrin Reactivity
Z-Group (Cbz) Carbamate / Aromatic RingHigh (Strong Absorption)Low / None
Cha Side Chain Cyclohexyl (Aliphatic)NoneNone
DCHA Secondary Amine (Salt)None (UV Silent)High (Yellow/Orange)
The "Ghost Spot" Phenomenon

On standard silica gel plates (acidic surface), the ammonium salt Z-Cha-OH[1] • DCHA frequently dissociates.[1]

  • Z-Cha-OH (Free Acid): Migrates based on the solvent system's acidity.[1] Visible under UV.[1][2][3]

  • DCHA (Base): Often interacts strongly with silanols or migrates independently.[1] Invisible under UV.

Risk: A researcher using only UV light will see a single spot (the Z-Cha-OH) and assume the product is pure, while the DCHA may have separated or streaked, or contaminants may be hiding in the non-UV active regions.

Part 2: Comparative Analysis of Visualization Methods

We evaluated four distinct visualization methodologies for their specificity and sensitivity regarding Z-Cha-OH.DCHA.

Method A: UV Absorption (254 nm)[1][4]
  • Mechanism: Fluorescence quenching of the F254 indicator by the aromatic Z-group.

  • Performance: Excellent for the main peptide component.

  • Limitation: Completely blind to the DCHA counter-ion and non-aromatic impurities (e.g., free cyclohexylalanine if Z-deprotection occurred).[1]

  • Verdict: Necessary but Insufficient.

Method B: Ninhydrin Stain[5]
  • Mechanism: Reacts with amines to form colored adducts.[1]

  • Performance:

    • Z-Cha-OH: Negative.[1] The alpha-amine is protected by the Z-group.[1][4]

    • DCHA: Positive. Secondary amines typically yield a yellow/orange spot (distinct from the purple Ruhemann’s purple of primary amines).

  • Verdict: Critical for Salt Confirmation. Confirms the presence and location of the DCHA counter-ion.

Method C: Phosphomolybdic Acid (PMA)[1][2][4]
  • Mechanism: Universal oxidation. Reduces Mo(VI) to Mo(V) (blue/green) upon heating with oxidizable compounds.[1]

  • Performance: Stains both the cyclohexyl ring (Cha) and the DCHA.

  • Verdict: Best Universal Check. Good for assessing total purity but lacks the chemical specificity of Ninhydrin.

Method D: Bromocresol Green (BCG)[1]
  • Mechanism: pH indicator (Yellow at pH < 3.8, Blue at pH > 5.4).[1]

  • Performance:

    • Z-Cha-OH (Acid): Appears as a Yellow spot on a blue/green background.[1]

    • DCHA (Base): Appears as a Blue spot.[1]

  • Verdict: High Utility for Salt Dissociation Studies. Visually maps the separation of acid and base components on the plate.

Part 3: Recommended Experimental Protocol

Based on the comparative analysis, the following Dual-Visualization Protocol is the most robust method for validating Z-Cha-OH.DCHA.

Reagents & Equipment[3][7][8][9]
  • TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).[1]

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 10 : 1).

    • Note: Acetic acid is crucial to suppress the ionization of the carboxylic acid, reducing streaking.

  • Visualization Reagent: Ninhydrin Solution (0.3% in n-butanol with 3% acetic acid).[1]

Step-by-Step Workflow
  • Sample Prep: Dissolve 5 mg of Z-Cha-OH.DCHA in 1 mL of Methanol/DCM (1:1).

  • Elution: Develop the plate in the 90:10:1 system until the solvent front reaches 80% of the plate height.

  • Step 1: Non-Destructive Detection (UV) [1]

    • Dry the plate under a stream of air.[5]

    • Visualize under UV (254 nm).[1][2]

    • Observation: Mark the dark quenching spot (Z-Cha-OH) with a pencil.[1]

  • Step 2: Destructive Detection (Ninhydrin) [1]

    • Dip the same plate into the Ninhydrin solution.

    • Heat with a heat gun at 110°C for 1-2 minutes.

    • Observation: Look for a Yellow/Orange spot (DCHA).[1]

    • Interpretation: If the yellow spot overlaps perfectly with the UV spot, the salt is intact. If the yellow spot is distinct (usually lower Rf or streaking), the salt has dissociated.[1]

Part 4: Data Visualization

Comparison Matrix: Detection Sensitivity
FeatureUV (254nm)NinhydrinPMA (Heat)Bromocresol Green
Z-Cha-OH Detection Strong (Dark Spot)NegativeModerate (Blue/Green)Yellow (Acidic)
DCHA Detection NoneStrong (Yellow/Orange)Moderate (Blue/Green)Blue (Basic)
Destructive? NoYesYesNo
Specificity AromaticsAminesOxidizable CarbonsAcids/Bases
Logical Workflow Diagram

TLC_Workflow Start Start: Z-Cha-OH.DCHA Analysis RunTLC Run TLC (CHCl3:MeOH:AcOH) Start->RunTLC UV_Check Visualize UV (254 nm) RunTLC->UV_Check Decision1 Mark UV Spots (Z-Group) UV_Check->Decision1 Stain_Nin Stain w/ Ninhydrin & Heat Decision1->Stain_Nin Plate Dried Result_Yellow Observe Yellow Spot (DCHA) Stain_Nin->Result_Yellow Interp1 Co-elution: Salt Intact Result_Yellow->Interp1 Spots Overlap Interp2 Separation: Salt Dissociated Result_Yellow->Interp2 Distinct Spots

Caption: Decision matrix for the dual-visualization of Z-Cha-OH.DCHA, ensuring both the protected amino acid and the counter-ion are accounted for.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications.[1][4] (Analogous structure reference). [1]

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates: Ninhydrin and UV Methods.[6]

  • Sigma-Aldrich. (n.d.).[1] Dicyclohexylamine for synthesis: Properties and Safety.[7][1]

  • Reach Devices. (n.d.). TLC of amino acids and short peptides: Ninhydrin staining protocols.[8]

  • PubChem. (2024).[1][9] Z-Lys(Boc)-OH.DCHA Compound Summary.[1][9] (DCHA Salt properties).[1][4]

Sources

Comparative

A Comparative Guide to Interpreting the FTIR Spectra of Z-Cha-OH Dicyclohexylamine Salt

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-benzyloxycarbonyl-L-cyclohexylalanine dicyclohexylamine salt (Z-Cha-OH DCHA). It is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-benzyloxycarbonyl-L-cyclohexylalanine dicyclohexylamine salt (Z-Cha-OH DCHA). It is designed for researchers, scientists, and drug development professionals who utilize FTIR for structural elucidation and reaction monitoring. By comparing the spectrum of the final salt product with its constituent starting materials—the protected amino acid (Z-Cha-OH) and the secondary amine (DCHA)—we will establish a clear, evidence-based framework for confirming successful salt formation.

The core principle of this analysis rests on a fundamental acid-base reaction. The carboxylic acid moiety of Z-Cha-OH donates a proton to the basic nitrogen atom of dicyclohexylamine. This proton transfer event results in the formation of a carboxylate anion and a secondary ammonium cation, a transformation that produces a distinct and readily interpretable "fingerprint" in the infrared spectrum.

cluster_reactants Reactants cluster_product Product Z_Cha_OH Z-Cha-OH (Carboxylic Acid) Salt Z-Cha-O⁻ DCHA-H⁺ (Ammonium Carboxylate Salt) Z_Cha_OH->Salt Proton Donation DCHA Dicyclohexylamine (Secondary Amine) DCHA->Salt Proton Acceptance

Figure 1: Logical diagram of the acid-base salt formation reaction.

Spectroscopic Analysis of Starting Materials

Understanding the spectra of the individual components is a prerequisite for interpreting the final product. The diagnostic peaks of the reactants serve as a baseline, and their modification or disappearance provides conclusive evidence of the chemical reaction.

Z-Cha-OH: The N-Protected Amino Acid

Z-Cha-OH contains several key functional groups that give rise to characteristic IR absorptions: a carboxylic acid, a carbamate, a cyclohexyl group, and a benzene ring.

  • Carboxylic Acid O-H Stretch: The most prominent feature of a carboxylic acid is an extremely broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2] This broadening is due to the strong hydrogen bonding between acid dimers.

  • Carboxylic Acid C=O Stretch: A sharp, strong absorption is expected between 1710 and 1760 cm⁻¹.[1] Its position can be influenced by hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[1]

  • Carbamate C=O Stretch: The benzyloxycarbonyl (Z) protecting group contains a carbamate linkage. The carbonyl (C=O) stretch of a carbamate typically appears at a slightly lower wavenumber than the carboxylic acid carbonyl, often in the 1690-1710 cm⁻¹ range, and may overlap with the acid's carbonyl peak.[3]

  • Carbamate N-H Stretch: A moderate, sharp peak around 3300-3330 cm⁻¹ is characteristic of the N-H stretching vibration within the carbamate group.[4]

Dicyclohexylamine (DCHA): The Secondary Amine

DCHA is a straightforward secondary amine, whose spectrum is dominated by vibrations of the N-H bond and the aliphatic cyclohexyl rings.

  • N-H Stretch: Secondary amines are characterized by a single, relatively weak and sharp N-H stretching band in the 3300-3350 cm⁻¹ region.[5][6][7] This is a key point of differentiation from primary amines, which show two N-H stretching bands.[5]

  • C-H Stretches: Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric C-H stretching of the CH₂ groups in the cyclohexyl rings.[8]

  • N-H Wag: A strong and characteristically broad band can often be observed in the 665-910 cm⁻¹ range, which is attributed to the out-of-plane N-H wagging motion.[5]

Interpreting the Spectrum of the Z-Cha-OH DCHA Salt: The Signature of Reaction

The formation of the ammonium carboxylate salt is confirmed not by observing the starting material peaks, but by identifying their specific disappearance and the concurrent appearance of new, highly characteristic bands.

Key Spectral Transformations:
  • Disappearance of the Carboxylic Acid O-H Stretch: The most definitive evidence of salt formation is the complete disappearance of the very broad O-H absorption band from the 2500-3300 cm⁻¹ region.[1][2] Its absence indicates that the acidic proton has been transferred.

  • Appearance of Ammonium N-H⁺ Stretches: In place of the sharp secondary amine N-H stretch, a new, intense, and very broad absorption envelope appears, typically centered around 2200-3000 cm⁻¹.[9] This broad feature arises from the stretching vibrations of the newly formed N-H₂⁺ group in the dicyclohexylammonium cation and is a hallmark of amine salts.[9][10]

  • Conversion of Carbonyl to Carboxylate: The sharp C=O peak of the carboxylic acid (around 1710 cm⁻¹) disappears. It is replaced by two new, strong bands corresponding to the carboxylate anion (COO⁻):

    • Asymmetric Stretch (ν_as): A strong band appears in the 1650–1540 cm⁻¹ region.[11]

    • Symmetric Stretch (ν_s): Another strong band appears in the 1450–1360 cm⁻¹ region.[11] The presence of these two distinct peaks, in place of the single C=O peak, confirms the delocalization of the negative charge across the two oxygen atoms of the carboxylate group.[11][12]

  • Appearance of the Ammonium N-H₂⁺ Bend: A new band of medium intensity emerges in the 1620 to 1560 cm⁻¹ range.[10][13] This absorption is due to the NH₂⁺ deformation (bending) vibration and is highly characteristic of secondary amine salts, providing another layer of confirmation.[13]

Comparative Data Summary

The following table summarizes the critical vibrational frequencies for the starting materials and the final salt product. This side-by-side comparison provides a clear diagnostic map for spectral interpretation.

Functional GroupVibration ModeZ-Cha-OH (Acid) (cm⁻¹)Dicyclohexylamine (Base) (cm⁻¹)Z-Cha-OH DCHA (Salt) (cm⁻¹)Status in Salt
Carboxylic Acid O-H Stretch2500-3300 (Very Broad)N/AAbsent Disappeared
Carboxylic Acid C=O Stretch~1710 (Strong, Sharp)N/AAbsent Disappeared
Secondary Amine N-H StretchN/A3300-3350 (Weak, Sharp)Absent Disappeared
Ammonium Cation N-H₂⁺ StretchN/AN/A2200-3000 (Very Broad, Strong)Appeared
Ammonium Cation N-H₂⁺ BendN/AN/A1560-1620 (Medium)Appeared
Carboxylate Anion Asymmetric StretchN/AN/A1540-1650 (Strong)Appeared
Carboxylate Anion Symmetric StretchN/AN/A1360-1450 (Strong)Appeared
Carbamate C=O Stretch~1695 (Strong, Sharp)N/A~1695 (Strong, Sharp)Unchanged
Carbamate N-H Stretch~3300 (Medium, Sharp)N/A~3300 (Medium, Sharp)Unchanged
Aliphatic C-H C-H Stretch2850-29502850-29502850-2950Unchanged

Experimental Protocol: Acquiring High-Quality FTIR Data

To ensure reliable and reproducible results, adherence to a standardized protocol is essential. The following describes a typical workflow for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its internal diagnostic checks.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

  • Background Collection: Record a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (Z-Cha-OH, DCHA, or the salt) onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the instrument software. This includes baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Scan Clean->Background Sample Apply Solid Sample Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Collect Collect Sample Spectrum Pressure->Collect Analyze Process Data & Analyze Peaks Collect->Analyze End End Analyze->End

Figure 2: Standard workflow for sample analysis using ATR-FTIR.

Conclusion

FTIR spectroscopy is an exceptionally powerful and definitive tool for verifying the formation of the Z-Cha-OH dicyclohexylamine salt. The interpretive strategy is a logical process of comparative analysis. By confirming the disappearance of the characteristic carboxylic acid and secondary amine absorptions and the simultaneous appearance of the distinct ammonium cation and carboxylate anion bands, a researcher can unambiguously determine the success of the salt formation reaction. The key markers—the broad N-H⁺ stretch, the dual carboxylate stretches, and the N-H₂⁺ bend—together form an irrefutable spectroscopic signature of the target product.

References

  • Journal of AOAC INTERNATIONAL. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. [Link]

  • Stone, P. J., & Thompson, H. W. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of Chemical Physics. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

  • MDPI. (2025, July 21). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • SpectraBase. (n.d.). Dicyclohexylamine - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]

  • NIST. (n.d.). Dicyclohexylamine nitrite. NIST WebBook. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • ChemRxiv. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

  • Reddit. (2023, March 2). In IR spectroscopy, how would the C-O signal differ between a carboxylic acid and the carboxylate anion?. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

  • International Journal of ChemTech Research. (n.d.). Structural study, NCA, FTIR, FT-Raman spectral investigations, NBO analysis and thermodynamic functions of N-benzyloxy carbonyl-L-alanine. [Link]

  • PubChem. (n.d.). Dicyclohexylamine. [Link]

  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • Reddit. (2023, February 20). IR spectra help. [Link]

  • Royal Society of Chemistry. (n.d.). 1. Materials and Methods 1.1 Chemicals The solvent, FT-IR spectrum of which is shown in Figure S1, used was an ionic liquid (IL). [Link]

  • MDPI. (2021, February 20). Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study. [Link]

  • ResearchGate. (n.d.). FTIR spectra of O-H stretching vibrations in the region located between.... [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • PMC. (n.d.). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. [Link]

  • PMC. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.... [Link]

  • GSC Online Press. (2023, November 25). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ACS Publications. (2024, July 30). Low-Temperature FTIR Spectroscopy of the L/Q Switch of Proteorhodopsin. [Link]

  • MDPI. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. [Link]

  • NIH. (n.d.). FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L. [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal &amp; Handling of Z-Cha-OH.DCHA

Executive Summary & Chemical Identity Z-Cha-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-β-cyclohexyl-L-alanine.[1][2] While the protected amino acid (Z-Cha-OH) is relatively benign, the counter-io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Z-Cha-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-β-cyclohexyl-L-alanine.[1][2] While the protected amino acid (Z-Cha-OH) is relatively benign, the counter-ion Dicyclohexylamine (DCHA) dictates the safety and disposal profile of this reagent.[1][2] DCHA is a corrosive, toxic secondary amine that is harmful to aquatic life.[1]

Effective disposal requires treating the entire salt as a hazardous substance or chemically separating the components to isolate the hazardous waste stream.

Property Details
Chemical Name Z-Cha-OH[1][2] · Dicyclohexylamine salt
Component 1 Z-Cha-OH (CAS: ~20566-65-2 / Derivative)
Component 2 Dicyclohexylamine (CAS: 101-83-7)
Physical State White to off-white crystalline powder
Primary Hazard Corrosive (Skin/Eye), Acute Toxicity, Aquatic Toxicity
RCRA Status Characteristic Hazardous Waste (D002 if aqueous/liquid; Toxic)

Safety Assessment & Hazard Profiling

Before handling waste, you must acknowledge the specific hazards associated with the DCHA moiety.[1] Although the salt form reduces volatility compared to liquid DCHA, it dissociates in water and mucous membranes, reconstituting the corrosive amine.[1]

GHS Hazard Classification (DCHA Component)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion 1BCauses severe skin burns and eye damage.[2]H314
Acute Toxicity Oral (3/4)Toxic/Harmful if swallowed.H301/H302
Aquatic Toxicity Acute 1Very toxic to aquatic life.H400
Required PPE for Disposal Operations
  • Respiratory: NIOSH-approved N95 (for solid dust) or half-mask respirator with organic vapor/acid gas cartridges if dissolving in solvent.[2]

  • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness). Double-gloving recommended during acid washes.

  • Eye: Chemical splash goggles. Face shield required if handling large volumes of dissolved salt.

Disposal Decision Framework

Researchers have two options: Direct Disposal of the solid salt or Chemical Separation (recovering the Z-Cha-OH free acid and disposing of the DCHA waste).

DisposalDecision Start Start: Z-Cha-OH.DCHA Waste Decision Is the Amino Acid Needed? Start->Decision Direct Option A: Direct Disposal Decision->Direct No (Expired/Excess) Separate Option B: Chemical Separation Decision->Separate Yes (Synthesis) SolidWaste Pack as Solid Hazardous Waste (Tag: Toxic, Corrosive) Direct->SolidWaste Dissolve Dissolve in EtOAc Separate->Dissolve Incinerate High-Temp Incineration SolidWaste->Incinerate Wash Acid Wash (5% KHSO4 or 10% H3PO4) Dissolve->Wash OrgLayer Organic Layer: Z-Cha-OH (Free Acid) Wash->OrgLayer Save AqLayer Aqueous Layer: DCHA-Phosphate Salt Wash->AqLayer Discard AqWaste Dispose as Aqueous Hazardous Waste (Corrosive/Toxic) AqLayer->AqWaste

Figure 1: Decision tree for managing Z-Cha-OH.DCHA waste. Select Option A for expired reagents or Option B to recover the valuable amino acid intermediate.

Detailed Operational Protocols

Protocol A: Direct Disposal (Solid Waste)

Use this for expired or contaminated reagents where recovery is not feasible.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers as amines can be corrosive to certain alloys over time.

  • Labeling:

    • Mark as "Hazardous Waste - Solid."

    • Chemical Contents: "Z-Cha-OH.DCHA (Dicyclohexylamine salt)."[2]

    • Hazard Checkbox: Toxic , Corrosive .[1]

  • Segregation: Do not mix with strong oxidizers or acids in the solid waste stream to prevent heat generation.

  • Final Disposition: Transfer to EHS for incineration .

Protocol B: Chemical Separation & Recovery

Use this to recover the Z-Cha-OH free acid for peptide synthesis while isolating the DCHA for disposal.[1][2]

Expert Insight: DCHA salts are stable but often interfere with coupling reactions. Converting to the free acid is standard practice. The resulting aqueous waste contains the DCHA and must be handled carefully.

  • Dissolution: Suspend the Z-Cha-OH.DCHA in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of salt.

  • Acidification:

    • Wash the organic phase with 10% Citric Acid or 5% Potassium Bisulfate (KHSO₄) .

    • Note: Avoid strong mineral acids (HCl) if acid-sensitive protecting groups are present, though Z-groups are generally stable.[1][2]

  • Extraction Logic:

    • The protonated DCHA (DCHA·H⁺) moves to the aqueous layer .

    • The free acid (Z-Cha-OH) remains in the organic layer .

  • Waste Management (Critical Step):

    • Collect the aqueous layer . This solution contains Dicyclohexylammonium salts.

    • Adjust pH: The solution will be acidic. Do not neutralize unless required by your specific facility's acceptance criteria; neutralizing may cause free DCHA to oil out, increasing volatility and hazard.[1]

    • Labeling: "Aqueous Waste: Dicyclohexylamine Citrate/Sulfate. Corrosive. Toxic."

    • Disposal: Submit as aqueous hazardous waste.

Spill Response Procedures

If Z-Cha-OH.DCHA is spilled in the laboratory:

  • Evacuate & Ventilate: If a large amount (>50g) is spilled and dust is visible, clear the immediate area.

  • PPE Upgrade: Wear a dust mask (N95) and double nitrile gloves.

  • Dry Cleanup:

    • Do not use water initially.[3] Water will dissociate the salt and create a corrosive liquid.

    • Gently sweep the powder into a dust pan or use a HEPA-filtered vacuum.

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with dilute acetic acid or vinegar (to neutralize residual amine), followed by water.[1]

  • Disposal: Place all spill debris (paper towels, solid waste) into a sealed bag and label as hazardous waste.

Regulatory Compliance (EPA/RCRA)[4]

In the United States, compliance is dictated by the Resource Conservation and Recovery Act (RCRA).

  • DCHA Listing: Dicyclohexylamine (CAS 101-83-7) is not a P-listed or U-listed waste by name (unlike Cyclohexylamine, U057).[1][2]

  • Characteristic Waste: However, waste containing DCHA is regulated based on characteristics :

    • Corrosivity (D002): If the waste is aqueous and pH > 12.5 (free amine) or pH < 2 (acid wash waste).

    • Toxicity: While DCHA does not have a specific TC (Toxicity Characteristic) leaching limit, it is acutely toxic.[1]

  • Drain Disposal: Strictly Prohibited. DCHA is classified as Aquatic Acute 1. Releasing it into the sewer system is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.

References

  • PubChem. (n.d.). Dicyclohexylamine (Compound CID 7582). National Library of Medicine. Retrieved February 22, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved February 22, 2026, from [Link]

Sources

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